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(3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid Documentation Hub

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  • Product: (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid

Core Science & Biosynthesis

Foundational

(3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid CAS number and identifiers

Executive Summary (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid is a high-value organoboron building block used primarily in the synthesis of complex pharmaceutical scaffolds. It belongs to the class of meta-substit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid is a high-value organoboron building block used primarily in the synthesis of complex pharmaceutical scaffolds. It belongs to the class of meta-substituted phenylboronic acids, characterized by three distinct functional handles: a boronic acid for Suzuki-Miyaura coupling, a bromine atom for subsequent cross-coupling or functionalization, and a cyclopropylmethoxy ether group that modulates lipophilicity and metabolic stability.

This guide details the physicochemical identifiers, structural logic, synthesis pathways, and handling protocols required for the effective utilization of this compound in medicinal chemistry campaigns.

Chemical Identity & Physicochemical Properties[1][2][3]

PropertySpecification
Chemical Name (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid
CAS Number 2828439-70-7
Molecular Formula C₁₀H₁₂BBrO₃
Molecular Weight 270.92 g/mol
SMILES BrC1=CC(B(O)O)=CC(OCC2CC2)=C1
Appearance White to off-white solid
Solubility Soluble in DMSO, MeOH, THF; sparingly soluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Structural Logic & Design Rationales

In drug discovery, this molecule is rarely an endpoint; it is a strategic intermediate. Its design serves three specific medicinal chemistry objectives:

  • Orthogonal Reactivity: The molecule possesses two halogen-like handles with distinct reactivity profiles. The boronic acid (

    
    ) is reactive toward Pd-catalyzed cross-coupling under mild conditions, while the aryl bromide (
    
    
    
    ) remains intact for a second, subsequent coupling event (e.g., Buchwald-Hartwig amination or a second Suzuki coupling).
  • Lipophilic Tuning: The cyclopropylmethoxy group is a bioisostere for standard alkoxy groups (methoxy/ethoxy). It increases lipophilicity (

    
    ) and metabolic stability by blocking the benzylic position from oxidation (CYP450 metabolism), a common liability in simple alkyl ethers.
    
  • Fragment-Based Design: The 1,3,5-substitution pattern (meta-substitution) ensures that substituents project into different vectors of the binding pocket, maximizing the exploration of chemical space.

Synthesis Workflow

The synthesis of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid typically follows a Lithium-Halogen Exchange strategy starting from 3,5-dibromophenol. This route is preferred over direct borylation of the ether due to the directing group effects and the availability of the phenol precursor.

Core Synthesis Diagram

SynthesisRoute Start 3,5-Dibromophenol Inter1 1,3-Dibromo-5- (cyclopropylmethoxy)benzene Start->Inter1 Step 1: Alkylation (Bromomethyl)cyclopropane K2CO3, DMF, 60°C Lithium Lithium Intermediate (Transient) Inter1->Lithium Step 2: Li-Hal Exchange n-BuLi (1.0 eq) THF, -78°C Product (3-Bromo-5-(cyclopropylmethoxy) phenyl)boronic acid Lithium->Product Step 3: Borylation a) B(OiPr)3 b) H3O+ Hydrolysis

Figure 1: Retrosynthetic logic and forward synthesis pathway for the target boronic acid.

Detailed Experimental Protocol

Step 1: O-Alkylation (Ether Formation)

  • Reagents: 3,5-Dibromophenol (1.0 eq), (Bromomethyl)cyclopropane (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Procedure:

    • Dissolve 3,5-dibromophenol in DMF under

      
      .
      
    • Add

      
       and stir for 15 minutes to form the phenoxide.
      
    • Add (bromomethyl)cyclopropane dropwise.

    • Heat to 60°C for 4-6 hours. Monitor by TLC/LCMS.

    • Workup: Dilute with water, extract with EtOAc. Wash organics with brine to remove DMF. Dry over

      
       and concentrate.
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc).

Step 2: Selective Monolithiation & Borylation Critical Control Point: Temperature must remain below -70°C to prevent "scrambling" (formation of benzyne or di-lithio species).

  • Reagents: 1,3-Dibromo-5-(cyclopropylmethoxy)benzene (Intermediate 1), n-Butyllithium (1.6M in hexanes, 1.05 eq), Triisopropyl borate (

    
    , 1.2 eq).
    
  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool a solution of Intermediate 1 in THF to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi dropwise over 30 minutes. The internal temperature must not exceed -70°C.

    • Stir for 30–60 minutes at -78°C to ensure complete Lithium-Halogen exchange.

    • Add Triisopropyl borate rapidly in one portion (or dropwise if exotherm is high).

    • Allow the mixture to warm to Room Temperature (RT) overnight.

    • Quench: Add 1M HCl (aq) and stir for 1 hour to hydrolyze the boronate ester to the free acid.

    • Isolation: Extract with EtOAc. The product may be amphiphilic; ensure the aqueous layer is pH ~3-4. Recrystallize from Acetonitrile/Water or Hexanes/EtOAc if necessary.

Reactivity & Applications Map

This compound acts as a "linchpin" scaffold. The diagram below illustrates its utility in divergent synthesis.

ReactivityMap Core (3-Bromo-5-(cyclopropylmethoxy) phenyl)boronic acid Suzuki Suzuki-Miyaura Coupling (Site A: Boronic Acid) Core->Suzuki Pd(PPh3)4, Na2CO3 Aryl Halide (R-X) ChanLam Chan-Lam Coupling (N/O-Arylation) Core->ChanLam Cu(OAc)2, Amine/Phenol Biaryl Biaryl Intermediate (Contains Br handle) Suzuki->Biaryl Buchwald Buchwald-Hartwig Amination (Site B: Bromide) FinalDrug Multi-functionalized Drug Candidate Buchwald->FinalDrug Biaryl->Buchwald Pd2(dba)3, Ligand Amine (HNR2)

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the Boron and Bromine handles.[1][2]

Handling & Stability Protocols

Protodeboronation Risk

Electron-rich boronic acids and those with ortho or para substituents are prone to protodeboronation (loss of the


 group).
  • Observation: The cyclopropylmethoxy group is electron-donating (via resonance), which slightly destabilizes the C-B bond compared to electron-deficient systems.

  • Mitigation: Store the compound strictly at 2–8°C . If the free acid degrades, convert it to the pinacol ester (using pinacol and

    
     in ether) for long-term storage. The pinacol ester is significantly more stable towards hydrolysis and oxidation.
    
Safety
  • Hazard: Irritant to eyes, respiratory system, and skin.[3]

  • PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat). Use in a fume hood to avoid inhalation of dust.

References

  • PubChem. (2021).[1] 3-(Cyclopropylmethoxy)phenylboronic acid (Analogous Structure Data). Retrieved from [Link]

Sources

Exploratory

Technical Handling & Safety Guide: (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid

This guide serves as a comprehensive technical manual for (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid , a specialized organoboron intermediate used in medicinal chemistry. Note on Chemical Identity: While the user...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical manual for (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid , a specialized organoboron intermediate used in medicinal chemistry.

Note on Chemical Identity: While the user requested the free boronic acid, this compound is frequently synthesized, stored, and sold as its pinacol ester derivative to prevent dehydration to boroxines. This guide addresses the handling of the boronic acid moiety, with specific references to the stable pinacol ester (CAS 1218789-49-1) where applicable for procurement and storage.

Compound Profile & Identification

This compound is a bifunctional building block containing an aryl bromide (for electrophilic manipulation) and a boronic acid (for nucleophilic cross-coupling), decorated with a lipophilic cyclopropylmethoxy ether.

Property Data
Chemical Name (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid
Common Commercial Form Pinacol Ester (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivative)
CAS Number (Pinacol Ester) 1218789-49-1
CAS Number (Free Acid) Not widely listed; treat as hydrolysis product of 1218789-49-1
Molecular Formula C₁₀H₁₂BBrO₃ (Free Acid) / C₁₆H₂₂BBrO₃ (Pinacol Ester)
Molecular Weight 270.92 g/mol (Free Acid) / 353.06 g/mol (Pinacol Ester)
Appearance White to off-white solid powder
Solubility Soluble in DMSO, DMF, MeOH, DCM; insoluble in water (until hydrolyzed)

Hazard Identification & Risk Assessment (GHS)

As a halogenated aryl boronic acid derivative, this compound is classified under Category 2 for skin/eye irritation and Category 3 for respiratory tract irritation.

GHS Classification[6][7][8]
  • Signal Word: WARNING

  • Pictogram: GHS07 (Exclamation Mark)

Hazard Statement (H-Codes) Description Mechanism of Action
H315 Causes skin irritation.Boronic acids are mild Lewis acids; they can complex with diols on skin surfaces, causing dermatitis.
H319 Causes serious eye irritation.[1][2]Particulates are abrasive and chemically reactive with mucosal membranes.
H335 May cause respiratory irritation.[1][3]Inhalation of dust triggers inflammatory response in the upper respiratory tract.
H302 (Potential)Harmful if swallowed.[1][2][3]Organobromides can be toxic; metabolic debromination or boron toxicity is possible at high doses.
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

Strategic Handling & Storage Protocol

The Stability Paradox: Acid vs. Ester
  • Free Boronic Acid: Prone to protodeboronation (loss of the boron group) under basic conditions and dehydration to form cyclic trimeric anhydrides (boroxines). This dehydration is reversible but alters stoichiometry.

  • Pinacol Ester: Kinetic stability is significantly higher. It resists dehydration and is the preferred form for long-term storage.

Storage SOP
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic.[5] Store under Argon (Ar) or Nitrogen (N₂). Moisture promotes hydrolysis of the ester or variable hydration of the acid.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation of the bromide moiety.

DOT Diagram: Safe Handling Workflow

The following diagram outlines the logical flow for retrieving, weighing, and setting up a reaction with this sensitive intermediate.

HandlingWorkflow Start Cold Storage (2-8°C) Equilibrate Equilibrate to Room Temp (30 min) Start->Equilibrate Prevent Condensation Glovebox Inert Atmosphere (Glovebox/Bag) Equilibrate->Glovebox Transfer Weighing Weighing (Anti-static Gun) Glovebox->Weighing Avoid Moisture Dissolution Dissolution (Degassed Solvent) Weighing->Dissolution Immediate Use Reaction Suzuki Coupling Setup Dissolution->Reaction Add Catalyst

Caption: Workflow for handling hygroscopic boronic acids to prevent hydrolysis and stoichiometry errors.

Technical Deep Dive: Reaction Utility

This compound is primarily used as a nucleophile in Suzuki-Miyaura Cross-Coupling . The cyclopropylmethoxy group adds steric bulk and lipophilicity, often used to optimize pharmacokinetic properties (e.g., blood-brain barrier penetration) in drug candidates.

Critical Reaction Parameters
  • Base Sensitivity: The cyclopropylmethyl ether is generally stable, but the boronic acid is sensitive to strong bases which can trigger protodeboronation. Use mild bases like K₃PO₄ or Cs₂CO₃ .

  • Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard. For sterically hindered partners, switch to Pd-G3/G4 precatalysts (e.g., XPhos Pd G3).

  • Stoichiometry: If using the free acid, assume it may contain 5-10% boroxine anhydride. A slight excess (1.1 – 1.2 equiv) is recommended relative to the electrophile.

DOT Diagram: Suzuki Coupling Mechanism Context

Visualizing where this specific reagent enters the catalytic cycle.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd) Pd0->OxAdd TransMetal Transmetallation (Rate Limiting Step) OxAdd->TransMetal RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Reagent Target Reagent: (3-Bromo-5-(cyclopropylmethoxy)phenyl) boronic acid Base Base Activation (OH-) Reagent->Base Activation Base->TransMetal Boronate Species Enters

Caption: The target boronic acid enters at the Transmetallation step after activation by a base.[6][7][8][9][4][5][10][11][12][13][14][15]

Emergency Procedures & Disposal

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes.[1] Do not rub eyes, as boronic acid crystals can be abrasive.

  • Skin Contact: Wash with soap and water.[1] If redness persists (dermatitis), seek medical attention.

  • Ingestion: Rinse mouth. Do not induce vomiting. Call a poison control center if more than a few milligrams were ingested.

Spill Cleanup
  • Solid Spill: Sweep up carefully to avoid dust generation.[3] Use a HEPA-filtered vacuum if available.

  • Solvent Spill: Absorb with vermiculite or sand.[15]

Disposal Considerations
  • Waste Stream: Halogenated Organic Waste.

  • Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Note: Do not dispose of down the drain; boron compounds can be regulated in wastewater.

Analytical Validation

To ensure the integrity of the reagent before use:

  • ¹H-NMR (DMSO-d₆):

    • Check for the disappearance of the pinacol methyl singlets (~1.2 ppm) if hydrolyzing the ester.

    • Verify the Cyclopropyl signals: Multiplets at ~0.3–0.6 ppm.

    • Verify the Methoxy linker: Doublet at ~3.8 ppm.

  • HPLC:

    • Boronic acids often streak on silica or C18 columns.

    • Tip: Add 0.1% Formic Acid to the mobile phase to suppress ionization and improve peak shape.

References

  • PubChem. 3-(Cyclopropylmethoxy)phenylboronic acid (Related Structure). National Library of Medicine. Available at: [Link]

  • Google Patents.WO2015009977A1 - Aminomethyl-biaryl derivatives as complement factor d inhibitors. (Describes synthesis of the alcohol precursor).

Sources

Foundational

The Strategic Application of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic Acid in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers and Medicinal Chemists Abstract (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid has emerged as a pivotal building block in modern medicinal chemistry, particularly in the de...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Medicinal Chemists

Abstract

(3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid has emerged as a pivotal building block in modern medicinal chemistry, particularly in the development of targeted therapies. Its unique structural features, including the presence of a reactive boronic acid moiety, a strategically positioned bromine atom, and a lipophilic cyclopropylmethoxy group, offer a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, chemical properties, and, most notably, the application of this compound in the discovery of novel therapeutics, with a specific focus on its role in the development of complement factor D inhibitors. Detailed experimental protocols, mechanistic insights, and structure-activity relationship (SAR) considerations are presented to equip researchers with the knowledge to effectively utilize this valuable synthetic intermediate.

Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry

Boronic acids and their derivatives have transitioned from being niche chemical curiosities to indispensable tools in the drug discovery arsenal.[1] The initial apprehension regarding potential toxicity has been largely supplanted by the recognition of their unique chemical properties that enable a diverse range of biological activities. The landmark approval of bortezomib, a boronic acid-containing proteasome inhibitor, for the treatment of multiple myeloma, catalyzed a surge of interest in this compound class.[1][2]

The utility of boronic acids in medicinal chemistry stems from several key attributes:

  • Versatile Reactivity: They are key participants in robust carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[3][4]

  • Covalent and Reversible Interactions: The boronic acid moiety can form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes, leading to potent and selective inhibition.

  • Structural Mimicry: The trigonal planar geometry of boronic acids can mimic the transition state of substrate hydrolysis, making them effective enzyme inhibitors.

  • Modulation of Physicochemical Properties: The incorporation of a boronic acid can influence a molecule's solubility, lipophilicity, and metabolic stability.

This guide focuses on a specific, highly functionalized boronic acid, (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid, and its strategic deployment in the quest for novel therapeutics.

Physicochemical Properties of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 2828439-70-7[5]
Molecular Formula C₁₀H₁₂BBrO₃[5]
Molecular Weight 270.92 g/mol [5]
Appearance Typically an off-white to pale solid
Solubility Soluble in common organic solvents such as methanol, DMSO, and THF.
Storage Inert atmosphere, 2-8°C[5]

Synthesis of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid: A Step-by-Step Guide

The synthesis of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid can be accomplished through a logical, multi-step sequence starting from commercially available materials. The general strategy involves the initial construction of the substituted aromatic core followed by the introduction of the boronic acid functionality.

Synthesis_Workflow cluster_0 Step 1: Etherification cluster_1 Step 2: Reduction cluster_3 Step 3: Bromination (if needed) cluster_4 Step 4: Borylation A Methyl 3-bromo-5-hydroxybenzoate C Methyl 3-bromo-5-(cyclopropylmethoxy)benzoate A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) B Cyclopropylmethyl bromide B->C E (3-Bromo-5-(cyclopropylmethoxy)phenyl)methanol C->E C->E Reducing Agent (e.g., LiAlH₄) Solvent (e.g., THF) D 3-Bromo-5-(cyclopropylmethoxy)benzaldehyde D->E D->E Reducing Agent (e.g., NaBH₄) Solvent (e.g., MeOH) F 3-Bromo-5-(cyclopropylmethoxy)phenyl bromide E->F E->F Brominating Agent (e.g., PBr₃) Solvent (e.g., CH₂Cl₂) G (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid F->G F->G Borylation Reagent (e.g., B₂(OH)₄) Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc)

Caption: Synthetic workflow for (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid.

Experimental Protocol: A Plausible Synthetic Route

The following protocol is a composite based on established organic chemistry transformations and information gleaned from related patent literature.

Step 1: Synthesis of Methyl 3-bromo-5-(cyclopropylmethoxy)benzoate

This step involves a standard Williamson ether synthesis.

  • To a solution of methyl 3-bromo-5-hydroxybenzoate (1.0 eq) in a suitable solvent such as acetone or DMF, add a base, for instance, potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclopropylmethyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor by TLC until the starting material is consumed.

  • After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 3-bromo-5-(cyclopropylmethoxy)benzoate.

Step 2: Reduction to (3-Bromo-5-(cyclopropylmethoxy)phenyl)methanol

The ester is reduced to the corresponding benzyl alcohol.

  • To a solution of methyl 3-bromo-5-(cyclopropylmethoxy)benzoate (1.0 eq) in an anhydrous solvent like THF, cautiously add a reducing agent such as lithium aluminum hydride (1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the ester is fully consumed (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension and concentrate the filtrate to yield the crude (3-Bromo-5-(cyclopropylmethoxy)phenyl)methanol, which can be purified by chromatography if necessary.

Step 3: Conversion to 1-Bromo-3-(bromomethyl)-5-(cyclopropylmethoxy)benzene

The benzylic alcohol is converted to a bromide to facilitate the subsequent borylation.

  • Dissolve (3-Bromo-5-(cyclopropylmethoxy)phenyl)methanol (1.0 eq) in an anhydrous solvent such as dichloromethane.

  • Cool the solution to 0 °C and add a brominating agent, for example, phosphorus tribromide (0.5 eq), dropwise.

  • Allow the reaction to stir at room temperature until completion.

  • Carefully pour the reaction mixture into ice water and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution to give the crude aryl bromide.

Step 4: Synthesis of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid

The final step involves the conversion of the aryl bromide to the boronic acid. A palladium-catalyzed borylation is a common and effective method.[6]

  • In a reaction vessel, combine 1-bromo-3-(bromomethyl)-5-(cyclopropylmethoxy)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%).

  • Add a suitable solvent, for example, dioxane or DMF.

  • Degas the mixture and then heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours, monitoring the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture and partition it between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • After concentration, the resulting boronate ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or by using a biphasic mixture of an organic solvent and aqueous sodium periodate.

  • The final product, (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid, can be purified by recrystallization or column chromatography.

An alternative, transition-metal-free borylation of aryl bromides using bis-boronic acid has also been reported and could be a viable method.[7][8]

Application in Drug Discovery: A Case Study in Complement Factor D Inhibition

The true value of a synthetic building block is realized in its application to create molecules with significant biological activity. (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid has been identified as a key intermediate in the synthesis of novel aminomethyl-biaryl derivatives that act as inhibitors of complement factor D.[8]

The Role of Complement Factor D in Disease

The complement system is a crucial component of the innate immune system, playing a vital role in host defense against pathogens. However, its dysregulation can lead to a variety of inflammatory and autoimmune diseases. The alternative pathway (AP) of the complement system is a major contributor to this cascade, and Factor D is a key serine protease that catalyzes a rate-limiting step in the AP.[9][10][11] Therefore, inhibiting Factor D presents a promising therapeutic strategy for a range of conditions, including paroxysmal nocturnal hemoglobinuria (PNH) and age-related macular degeneration.[10]

Complement_Pathway cluster_AP Alternative Pathway cluster_Inhibition C3b C3b C3_convertase C3 Convertase (C3bBb) C3b->C3_convertase FactorB Factor B FactorB->C3_convertase FactorD Factor D FactorD->C3_convertase Cleaves Factor B Amplification Amplification Loop C3_convertase->Amplification Generates more C3b Amplification->C3b Inhibitor (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid derived inhibitor Inhibitor->FactorD Inhibits

Caption: Role of Factor D in the alternative complement pathway and the point of inhibition.

The Role of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid in Inhibitor Synthesis

In the synthesis of complement factor D inhibitors, (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid serves as a crucial coupling partner in a Suzuki-Miyaura reaction to construct the biaryl core of the final drug candidates.

The general synthetic strategy involves coupling the boronic acid with a suitable heterocyclic or aromatic halide. The resulting biaryl system is then further functionalized to introduce the necessary pharmacophoric elements for potent and selective inhibition of Factor D.

The choice of the (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid moiety is likely driven by several factors:

  • The Cyclopropylmethoxy Group: This lipophilic group can occupy a hydrophobic pocket in the active site of Factor D, contributing to binding affinity. The cyclopropyl ring introduces conformational rigidity, which can be beneficial for optimizing binding interactions.

  • The Meta-Substitution Pattern: The 1,3,5-substitution pattern on the phenyl ring provides a specific spatial arrangement of the substituents, which is likely crucial for orienting the molecule correctly within the enzyme's active site.

  • The Bromo Substituent: The bromine atom can serve multiple purposes. It can act as a handle for further diversification of the molecule through additional cross-coupling reactions, allowing for the exploration of structure-activity relationships. Additionally, the bromine atom can influence the electronic properties of the aromatic ring and participate in halogen bonding interactions with the protein target.

Structure-Activity Relationship (SAR) Considerations

While a detailed SAR table for a series of inhibitors derived from (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid is not publicly available, we can infer some general principles based on its use in the development of Factor D inhibitors:

  • The Biaryl Core: The specific nature of the two aromatic rings and their relative orientation are critical for activity. The Suzuki-Miyaura coupling allows for the facile synthesis of a diverse range of biaryl scaffolds.

  • The Aminomethyl Group: The aminomethyl group, often introduced in the later stages of the synthesis, is likely a key interacting group, potentially forming salt bridges or hydrogen bonds with acidic residues in the active site of Factor D.

  • Modifications at the Bromo Position: The bromine atom provides a clear vector for chemical modification. Replacing the bromine with different substituents would allow for a systematic exploration of the chemical space in that region of the molecule, potentially leading to improved potency, selectivity, or pharmacokinetic properties.

Conclusion

(3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid is a highly valuable and versatile building block for drug discovery. Its well-defined structure and multiple points for chemical modification make it an ideal starting point for the synthesis of complex and biologically active molecules. The successful application of this compound in the development of complement factor D inhibitors underscores its potential in the creation of targeted therapies for a range of diseases. As our understanding of the structural requirements for potent and selective enzyme inhibition continues to grow, it is likely that this and similar functionalized boronic acids will play an increasingly important role in the future of medicinal chemistry.

References

  • Lim, T., Ryoo, J. Y., & Han, M. S. (2020). Transition-Metal-Free Borylation of Aryl Bromide Using a Simple Diboron Source. The Journal of Organic Chemistry, 85(16), 10966–10972. [Link]

  • Lim, T., Ryoo, J. Y., & Han, M. S. (2020). Transition-Metal-Free Borylation of Aryl Bromide Using a Simple Diboron Source. The Journal of Organic Chemistry, 85(16), 10966–10972. [Link]

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. [Link]

  • Gray, E. E., & Morken, J. P. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Angewandte Chemie International Edition, 49(51), 9872-9875. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid. PubChem. [Link]

  • WO2015009977A1 - Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof - Google P
  • Adams, J., Behnke, M., Chen, S., Cruickshank, A. A., Dick, L. R., Grenier, L., ... & Plamondon, L. (2003). Potent and selective inhibitors of the proteasome: bortezomib. Bioorganic & medicinal chemistry letters, 13(17), 2825-2828.
  • Baltus, N. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich. [Link]

  • Das, S., & Hati, S. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 14(3), 634-645. [Link]

  • Ricardo, F. A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc. 2023, 14, 105. [Link]

  • Leermann, T., Leroux, F. R., & Colobert, F. (2011). A general and convenient protocol for the electrophilic borylation of aryl Grignard reagents. Organic letters, 13(17), 4479-4481. [Link]

  • Chatterjee, S., Tripathi, N. M., & Bandyopadhyay, A. (2021). The modern role of boron as a 'magic element' in biomedical science: chemistry perspective.
  • Yang, W., Gao, X., Wang, B., & Xu, W. (2019).
  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. [Link]

  • Anderson, K., Liao, S. M., Maibaum, J., Cumin, F., Delgado, O., De Erkenez, A., ... & Jaffee, B. D. (2016). A novel oral small molecule Factor D inhibitor blocks complement activation in the blood and ocular tissues. Investigative Ophthalmology & Visual Science, 57(12), 4440-4440. [Link]

  • Schubart, A., Anderson, K., Mainolfi, N., Sellner, H., Ehara, T., Adams, C. M., ... & Jaffee, B. D. (2019). Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome. Haematologica, 104(6), 1145. [Link]

  • Gavriilaki, E., & Brodsky, R. A. (2022). Novel Insights into Factor D Inhibition. International Journal of Molecular Sciences, 23(13), 7216. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid Precursors

Abstract (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid is a pivotal building block in contemporary medicinal chemistry, primarily utilized as a coupling partner in Suzuki-Miyaura reactions to construct complex biary...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid is a pivotal building block in contemporary medicinal chemistry, primarily utilized as a coupling partner in Suzuki-Miyaura reactions to construct complex biaryl structures inherent to many pharmaceutical agents.[1][2] The efficacy and cost-efficiency of synthesizing the final boronic acid or its pinacol ester derivative are critically dependent on the strategic selection and preparation of its immediate aryl halide precursor, typically 1-bromo-3-(cyclopropylmethoxy)-5-bromobenzene or a related intermediate. This guide provides a comprehensive analysis of robust and scalable synthetic pathways to these key precursors, designed for researchers, chemists, and professionals in drug development. We will dissect two primary strategies, evaluating the causality behind experimental choices, providing detailed, field-proven protocols, and comparing the routes to inform rational synthesis design.

Retrosynthetic Analysis and Strategic Overview

The target boronic acid is most directly accessed from a 1,3,5-trisubstituted benzene ring. A logical retrosynthetic disconnection points to a di-halogenated precursor, 1-bromo-3-(cyclopropylmethoxy)-5-bromobenzene (3) , as a versatile and stable intermediate. This precursor allows for selective functionalization at one of the C-Br bonds to install the boronic acid moiety.

Our strategic approach will focus on the synthesis of this key intermediate 3 and its analogs from common, commercially available starting materials. Two divergent pathways will be explored in detail:

  • Pathway A: Beginning with 3,5-dibromophenol, leveraging a direct O-alkylation.

  • Pathway B: A multi-step route commencing from 1-bromo-3,5-dinitrobenzene, involving nucleophilic aromatic substitution (SNAr) and subsequent functional group interconversions.

G Target (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid Precursor 1-Bromo-3-(cyclopropylmethoxy)-5-bromobenzene (3) Target->Precursor Borylation SM1 3,5-Dibromophenol (1) Precursor->SM1 Pathway A: Williamson Ether Synthesis SM2 1-Bromo-3,5-dinitrobenzene (4) Precursor->SM2 Pathway B: SNAr & Reduction/Diazotization

Pathway A: Synthesis from 3,5-Dibromophenol

This pathway is the most direct route, characterized by its conciseness and high atom economy. The core transformation is a Williamson ether synthesis, a classic and reliable method for forming aryl ethers.

Strategic Rationale

The phenolic hydroxyl group of 3,5-dibromophenol (1) is readily deprotonated by a suitable base to form a nucleophilic phenoxide. This phenoxide then displaces a halide from an alkylating agent, in this case, (bromomethyl)cyclopropane (2) , via an SN2 mechanism. This directly yields the target precursor, 1-bromo-3-(cyclopropylmethoxy)-5-bromobenzene (3) . The choice of base and solvent is critical to ensure high yields and prevent potential side reactions.

Workflow Visualization

G

Detailed Experimental Protocol: O-Alkylation

Objective: To synthesize 1-bromo-3-(cyclopropylmethoxy)-5-bromobenzene (3) from 3,5-dibromophenol (1).

Materials:

  • 3,5-Dibromophenol (1.0 eq)

  • (Bromomethyl)cyclopropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3,5-dibromophenol and anhydrous DMF (approx. 0.5 M concentration relative to the phenol).

  • Add anhydrous potassium carbonate to the stirring solution.

  • Add (bromomethyl)cyclopropane dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or GC-MS until the starting phenol is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-bromo-3-(cyclopropylmethoxy)-5-bromobenzene (3) as a pure solid or oil.

Data Summary & Mechanistic Insights
ParameterConditions / ValueRationale / Notes
Starting Material 3,5-DibromophenolCommercially available and provides the core C-Br bonds.
Base K₂CO₃A mild, inexpensive base sufficient to deprotonate the phenol without promoting side reactions. Stronger bases like NaH could be used but require stricter anhydrous conditions.
Solvent DMFA polar aprotic solvent that effectively solvates the potassium phenoxide and facilitates the SN2 reaction.
Temperature 60-70 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
Typical Yield 85-95%This route is generally high-yielding.

Pathway B: Synthesis from 1-Bromo-3,5-dinitrobenzene

This pathway is a more complex, multi-step sequence that offers an alternative when the starting phenol is unavailable or cost-prohibitive. It relies on the powerful activating effect of nitro groups to facilitate a key SNAr reaction.

Strategic Rationale

The strategy begins with 1-bromo-3,5-dinitrobenzene (4) . The two nitro groups are strong electron-withdrawing groups that activate the aromatic ring towards nucleophilic attack.[3] This allows for the displacement of one of the nitro groups by cyclopropylmethoxide. The remaining nitro group is then reduced to an amine, which is subsequently removed via a deamination reaction to yield a key mono-bromo intermediate, 1-bromo-3-(cyclopropylmethoxy)benzene , which can then be brominated to give precursor 3 or directly borylated.

Workflow Visualization

G

Detailed Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Objective: Synthesize 1-bromo-3-(cyclopropylmethoxy)-5-nitrobenzene (5).

  • Protocol: Prepare sodium cyclopropylmethoxide by adding cyclopropylmethanol to a suspension of sodium hydride (NaH) in anhydrous THF at 0 °C. After hydrogen evolution ceases, add a solution of 1-bromo-3,5-dinitrobenzene (4) in THF. Allow the reaction to warm to room temperature and stir until complete. The reaction proceeds via the formation of a resonance-stabilized Meisenheimer complex.[3][4] Quench carefully with water and perform a standard extractive workup.

Step 2: Nitro Group Reduction

  • Objective: Synthesize 3-bromo-5-(cyclopropylmethoxy)aniline (6).

  • Protocol: To a solution of the nitro compound (5) in ethanol/water, add iron powder and ammonium chloride. Heat the mixture to reflux. The reaction involves the transfer of electrons from the zero-valent iron to the nitro group, leading to its reduction to an amine.[5] Upon completion, filter the hot reaction mixture through celite, concentrate the filtrate, and perform an extractive workup.

Step 3: Deamination via Diazotization-Reduction

  • Objective: Synthesize 1-bromo-3-(cyclopropylmethoxy)benzene (7).

  • Protocol: Dissolve the aniline (6) in an aqueous acidic solution (e.g., H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. This salt is then treated with hypophosphorous acid (H₃PO₂) to reduce and remove the diazonium group, replacing it with a hydrogen atom.[6][7]

Step 4: Electrophilic Bromination

  • Objective: Synthesize the final precursor, 1-bromo-3-(cyclopropylmethoxy)-5-bromobenzene (3).

  • Protocol: Dissolve the mono-bromo intermediate (7) in a suitable solvent like acetic acid or chloroform. Add N-bromosuccinimide (NBS) and stir at room temperature. The cyclopropylmethoxy group is an ortho-, para-director, guiding the incoming bromine electrophile to the desired position.[8]

Data Summary & Mechanistic Insights
StepTransformationKey ReagentsMechanistic PrincipleTypical Yield
1 SNArNaH, c-PrCH₂OHAddition-Elimination via Meisenheimer Complex[3]70-80%
2 Nitro ReductionFe, NH₄ClSingle Electron Transfer>90%
3 DeaminationNaNO₂, H₃PO₂Diazotization followed by reduction60-75%
4 BrominationNBSElectrophilic Aromatic Substitution[9]80-90%

Final Borylation to Access Boronic Acid Derivatives

The primary precursor, 1-bromo-3-(cyclopropylmethoxy)-5-bromobenzene (3) , is primed for conversion into the corresponding boronic acid or its more stable pinacol ester derivative. Two premier methods are available for this critical transformation.

Method 1: Miyaura Borylation

This palladium-catalyzed cross-coupling reaction is the industry standard for synthesizing arylboronic esters due to its exceptional functional group tolerance and mild, reliable conditions.[10][11] The reaction couples the aryl bromide with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a weak base.[12][13]

  • Typical Conditions: Pd(dppf)Cl₂ (catalyst), KOAc (base), B₂pin₂ (boron source), Dioxane or DMSO (solvent), 80-90 °C.

Method 2: Halogen-Metal Exchange and Borylation

For substrates intolerant to palladium catalysis or when direct access to the boronic acid is desired, a classic lithiation-borylation sequence is effective. This involves treating the aryl bromide with an organolithium reagent at cryogenic temperatures (-78 °C) to perform a halogen-metal exchange, followed by quenching the resulting aryllithium intermediate with a boron electrophile like triisopropyl borate.[14][15]

  • Typical Conditions: n-BuLi or s-BuLi, THF or Et₂O, -78 °C; then B(OiPr)₃; followed by acidic workup (e.g., aq. HCl).

G Precursor 1-Bromo-3-(cyclopropylmethoxy) -5-bromobenzene (3) BoronicEster Pinacol Boronate Ester Derivative Precursor->BoronicEster Miyaura Borylation (Pd(dppf)Cl₂, KOAc, B₂pin₂) BoronicAcid (3-Bromo-5-(cyclopropylmethoxy) -phenyl)boronic acid Precursor->BoronicAcid Lithiation-Borylation (n-BuLi, B(OiPr)₃, H₃O⁺)

Comparative Analysis and Conclusion

FeaturePathway A (from 3,5-Dibromophenol)Pathway B (from 1-Bromo-3,5-dinitrobenzene)
Number of Steps 1 (to precursor 3)4 (to precursor 3)
Overall Yield High (typically >85%)Moderate (product of 4 steps)
Starting Materials Potentially more expensive phenolInexpensive, common nitroaromatic
Process Complexity Simple, robust, single-step reaction.Multi-step sequence requiring careful control of different reaction types.
Safety/Hazards Standard laboratory procedures.Involves NaH (pyrophoric), diazonium salts (potentially explosive), and nitro compounds.

For the synthesis of precursors to (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid, Pathway A represents the superior strategy in terms of efficiency, yield, and operational simplicity. Its single-step conversion from 3,5-dibromophenol to the key di-bromo intermediate is highly advantageous for both lab-scale and potential scale-up operations.

References

  • Lipshutz, B. H., Ghorai, S. (2012). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Leermann, T., Leroux, F. R., Colobert, F. (2011). Highly Efficient One-Pot Access to Functionalized Arylboronic Acids via Noncryogenic Bromine/Magnesium Exchanges. Organic Letters, 13(17), 4479-4481. [Link]

  • Soderquist, J. A., et al. (2012). REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS. HETEROCYCLES, 86(1). [Link]

  • Cravotto, G., et al. (2021). Pd-Catalyzed Borylation in Water and Its Application to the Synthesis of Active Pharmaceutical Ingredient (API) Intermediates. The Journal of Organic Chemistry, 86(2), 1718–1726. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Kubota, K., et al. (2022). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 18, 846–853. [Link]

  • Aggarwal, V. K., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sakata, K., et al. (2010). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Journal of the American Chemical Society, 132(12), 4429-4438. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Maluleka, M. M., et al. (2016). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 21(11), 1443. [Link]

  • van den Berg, F. G. A., et al. (2014). Controlled Amino-functionalization by Electrochemical Reduction of Bromo and Nitro Azo Benzene Layers Bound to Si(111) Surfaces. RSC Advances, 4(77), 40878-40885. [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Chemsrc. (2025). 1-Bromo-3-methoxy-5-nitrobenzene | CAS#:16618-67-0. Chemsrc. [Link]

  • Kaur, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(46), 28779-28802. [Link]

  • Hartwig, J. F., et al. (2011). Practical One-Pot C–H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. Organic Syntheses, 88, 247. [Link]

  • Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]

  • Chemical Synthesis Database. (2025). 1-bromo-3-methoxy-5-nitrobenzene. Chemical Synthesis Database. [Link]

  • Aggarwal, V. K., et al. (2015). Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation–Protodeboronation Methodology. Chemical Science, 6(7), 3845-3850. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • SlideShare. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. SlideShare. [Link]

  • ZoomOrgo. (2025). Sandmeyer Reactions: Mechanism, Examples, and Applications. ZoomOrgo. [Link]

  • Aggarwal, V. K., et al. (2021). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. Angewandte Chemie International Edition, 60(22), 11436-11441. [Link]

  • Aggarwal, V. K., et al. (2021). Intramolecular Lithiation‐Borylation for the Stereoselective Synthesis of Cyclopentyl and Cyclobutyl Bis‐Boronic Esters. Angewandte Chemie, 133(47), 25203-25209. [Link]

  • Hartwig, J. F., et al. (2020). Selective C–H Borylation of Polyaromatic Compounds Enabled by Metal-Arene π-Complexation. ChemRxiv. [Link]

  • Aggarwal, V. K., et al. (2014). Cyclopropylmethyl Boronic Esters as General Reagents in Transition-Metal Catalyzed Homoallylation Reactions. Angewandte Chemie International Edition, 53(44), 11925-11929. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Google Patents. (2003). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute. [Link]

  • ResearchGate. (2022). Electrochemical reduction of nitrobenzene via redox-mediated chronoamperometry. ResearchGate. [Link]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. [Link]

  • The Organic Chemistry Tutor. (2018). Reduction of nitrobenzene. YouTube. [Link]

  • Oakwood Chemical. (n.d.). (3-Bromo-5-(methoxycarbonyl)phenyl)boronic acid. Oakwood Chemical. [Link]

  • PubChem. (n.d.). 1-Bromo-3-methoxy-5-nitrobenzene. PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Coupling of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of a Bifunctional Coupling Partner The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Bifunctional Coupling Partner

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds.[3]

This guide focuses on the specific application of the Suzuki-Miyaura coupling using (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid . This substrate presents a unique set of challenges and opportunities due to its bifunctional nature, containing both a nucleophilic boronic acid and an electrophilic aryl bromide within the same molecule. The presence of an electron-donating cyclopropylmethoxy group further influences the electronic properties of the aromatic ring, which can impact the reaction kinetics.[4]

The primary challenge in utilizing this reagent is the potential for self-coupling or oligomerization, where the molecule reacts with itself instead of the intended coupling partner.[5] Therefore, careful optimization of the reaction conditions is paramount to ensure chemoselectivity and achieve high yields of the desired product. This document provides a comprehensive overview of recommended conditions, detailed experimental protocols, and troubleshooting strategies to enable the successful application of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid in your synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] Understanding this mechanism is crucial for rationalizing the choice of reagents and conditions. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (the coupling partner), forming a Pd(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.[1]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_ArylHalide R¹-Pd(II)Ln-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation R²-B(OR)₂ (Base activated) PdII_Diorganic R¹-Pd(II)Ln-R² Transmetalation->PdII_Diorganic RedElim Reductive Elimination PdII_Diorganic->RedElim RedElim->Pd0 R¹-R² Experimental_Workflow cluster_workflow Experimental Workflow Setup 1. Reaction Setup (Reagents & Base) Inert 2. Inert Atmosphere (Ar or N₂ Purge) Setup->Inert Solvent 3. Solvent Addition (Degassed) Inert->Solvent Catalyst 4. Catalyst Addition Solvent->Catalyst Reaction 5. Reaction (Heating & Stirring) Catalyst->Reaction Workup 6. Work-up (Extraction & Washing) Reaction->Workup Purification 7. Purification (Chromatography) Workup->Purification Product Pure Product Purification->Product

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the utilization of (3-bromo-5-(cyclopropylmethoxy)phenyl)boronic acid in palladium-catalyzed Suzuk...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of (3-bromo-5-(cyclopropylmethoxy)phenyl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This protocol is designed to be a robust starting point for the synthesis of complex biaryl structures, which are of significant interest in medicinal chemistry and materials science. The information herein is curated for professionals in drug development and scientific research, offering in-depth procedural details and the underlying chemical principles.

Introduction: The Suzuki-Miyaura Reaction in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and polyolefins.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[2][3] The significance of this and other cross-coupling reactions was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[2]

The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate in the presence of a base.[4] The substrate of interest, (3-bromo-5-(cyclopropylmethoxy)phenyl)boronic acid, is a bifunctional molecule containing both a nucleophilic boronic acid moiety and an electrophilic aryl bromide. This presents unique opportunities for selective cross-coupling reactions to generate complex molecular architectures.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[5] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the organic halide (the coupling partner), forming a Pd(II) complex.[5]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.[6][7] The base activates the organoboron species, making it more nucleophilic and facilitating this transfer.[8]

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated from the coordination sphere, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln OxAd Ar-Pd(II)-X(Ln) Pd0->OxAd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-Ar'(Ln) OxAd->Trans Transmetalation (Ar'-B(OH)2, Base) Trans->Pd0 Reductive Elimination (Ar-Ar') ArAr_prime Biaryl Product (Ar-Ar') ArX Aryl Halide (Ar-X) ArBOH2 (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid (Ar'-B(OH)2) caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocol: General Procedure

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of (3-bromo-5-(cyclopropylmethoxy)phenyl)boronic acid with a generic aryl bromide. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.

Materials:

  • (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line

  • Syringes and needles

  • Rotary evaporator

  • Standard glassware for workup and purification

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Reaction Setup and Procedure:

  • Reagent Preparation:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), (3-bromo-5-(cyclopropylmethoxy)phenyl)boronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium precursor and a ligand (e.g., Pd(OAc)₂, 1-2 mol% and SPhos, 2-4 mol%).[9]

  • Inert Atmosphere:

    • Seal the flask with a rubber septum and connect it to an inert gas line.

    • Evacuate and backfill the flask with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Solvent Addition:

    • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants, typically aiming for a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction:

    • With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80-110 °C) in an oil bath.[5]

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[5]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[5]

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Experimental_Workflow start Start reagents 1. Add Reactants & Catalyst to Flask start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir Reaction Mixture solvent->react monitor 5. Monitor Reaction Progress (TLC/LC-MS) react->monitor workup 6. Aqueous Work-up (Extraction & Washing) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify end End purify->end

Caption: Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Key Parameters and Optimization

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters.

ParameterCommon ChoicesRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃The choice of catalyst depends on the reactivity of the substrates. For less reactive aryl chlorides, more active catalyst systems with bulky, electron-rich phosphine ligands are often required.[10][11]
Ligand PPh₃, SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands can enhance the rates of oxidative addition and reductive elimination, improving reaction efficiency, especially for challenging substrates.[10][12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KFThe base is crucial for activating the boronic acid.[8] The strength and nature of the base can significantly impact the reaction rate and yield. Inorganic bases are most common.[8]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THFA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reactants. The choice of solvent can influence reaction kinetics and solubility.[2]
Temperature Room Temperature to 120 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive substrates like aryl chlorides.

Table 1: Critical Parameters for Suzuki-Miyaura Coupling Reactions.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Reactions under pressure or at high temperatures should be conducted behind a blast shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base, low temperature, impure reagents.Use a fresh batch of catalyst, ensure the base is anhydrous if required, increase the reaction temperature, or purify the starting materials.
Protodeborylation Presence of excess water or acid, prolonged reaction time at high temperature.Use anhydrous solvents, ensure the base is not hygroscopic, and monitor the reaction closely to avoid unnecessarily long reaction times.
Homocoupling Oxygen contamination, inappropriate ligand-to-palladium ratio.Ensure the reaction is performed under a strictly inert atmosphere. Optimize the ligand-to-palladium ratio.

Table 2: Common Troubleshooting Guide for Suzuki-Miyaura Reactions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds from (3-bromo-5-(cyclopropylmethoxy)phenyl)boronic acid. The protocol and guidelines presented here offer a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors. Careful consideration of the reaction parameters and appropriate optimization will lead to high yields of the desired products, facilitating the advancement of research in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Couto, I., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
  • Casanovas, J., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(22), 8140–8149.
  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [YouTube video]. [Link]

  • Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(38), 12662–12663.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • So, C. M., et al. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731–7734.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Bellina, F., & Rossi, R. (2010). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Reviews, 110(2), 1082–1146.

Sources

Method

Application Notes and Protocols for Chan-Lam Coupling of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid

Introduction: Unlocking Novel Architectures via Copper-Catalyzed Cross-Coupling The Chan-Lam coupling reaction has emerged as a powerful and versatile tool in modern organic synthesis for the formation of carbon-heteroat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Novel Architectures via Copper-Catalyzed Cross-Coupling

The Chan-Lam coupling reaction has emerged as a powerful and versatile tool in modern organic synthesis for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen (C-N) and aryl-oxygen (C-O) linkages.[1][2][3] This copper-catalyzed cross-coupling of boronic acids with amines or alcohols offers a compelling alternative to palladium-based methods like the Buchwald-Hartwig amination, often proceeding under milder, aerobic conditions and demonstrating broad functional group tolerance.[1][4][5]

This guide focuses on providing detailed application notes and robust protocols for the use of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid in Chan-Lam coupling reactions. This particular boronic acid is a valuable building block in medicinal chemistry and materials science, incorporating several key structural features:

  • An aryl bromide , which can serve as a handle for subsequent orthogonal cross-coupling reactions.

  • A cyclopropylmethoxy group , a common motif in pharmaceutical candidates known to improve metabolic stability and potency.

  • A boronic acid moiety , poised for Chan-Lam coupling.

The ability to successfully couple this multifunctional reagent with a diverse range of amines, amides, and alcohols opens the door to novel molecular scaffolds with significant potential in drug discovery and development.

Scientific Integrity and Logic: A Mechanistic Approach to Protocol Design

The Chan-Lam coupling mechanism, while still a subject of detailed investigation, is generally understood to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated catalytic cycle.[1][2] The key steps involve the formation of a copper-aryl species, coordination of the heteroatom nucleophile, and subsequent reductive elimination to furnish the desired C-N or C-O bond. The presence of an oxidant, typically atmospheric oxygen, is often crucial for regenerating the active copper catalyst.[2][6]

Our protocol design for (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid is grounded in these mechanistic principles. The choice of catalyst, base, solvent, and reaction temperature is critical for achieving high yields and minimizing common side reactions such as protodeboronation, homocoupling of the boronic acid, and oxidation of the starting materials.[4][6]

Key Considerations for (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid:
  • Electronic Effects: The presence of both an electron-withdrawing bromine atom and an electron-donating cyclopropylmethoxy group results in a nuanced electronic profile. This balance can influence the rate of transmetalation and reductive elimination.

  • Steric Hindrance: The meta-substitution pattern provides moderate steric encumbrance around the boronic acid, which should be well-tolerated by a variety of coupling partners.

  • Chemoselectivity: The aryl bromide functionality is generally stable under Chan-Lam conditions, allowing for selective coupling at the boronic acid site.

Experimental Workflow Overview

The following diagram illustrates the general workflow for a Chan-Lam coupling experiment involving (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Reagent Preparation: - (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid - Amine/Alcohol Nucleophile - Copper Catalyst - Base - Solvent prep_glassware Glassware Preparation: - Dry reaction vessel - Stir bar assembly Reaction Assembly: - Combine reagents under air - Add solvent prep_glassware->assembly heating Reaction Conditions: - Stirring at specified temperature - Monitor by TLC/LC-MS assembly->heating quench Quenching & Extraction: - Quench reaction - Aqueous work-up heating->quench purify Purification: - Column chromatography quench->purify characterize Characterization: - NMR - Mass Spectrometry purify->characterize

Figure 1. General experimental workflow for Chan-Lam coupling.

PART 1: Chan-Lam C-N Coupling Protocols

This section provides detailed protocols for the N-arylation of primary and secondary amines, as well as N-H containing heterocycles, using (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid.

Protocol 1.1: N-Arylation of Aliphatic and Aromatic Amines

This protocol is optimized for the coupling of both primary and secondary aliphatic and aromatic amines.

Reaction Scheme:

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
(3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid286.940.51.0
Amine (R1R2NH)-0.61.2
Copper(II) Acetate (Cu(OAc)2)181.630.050.1
Triethylamine (Et3N) or Pyridine101.19 / 79.101.02.0
Dichloromethane (DCM) or Methanol (MeOH)-5 mL-
4 Å Molecular Sieves (optional, but recommended)-~250 mg-

Step-by-Step Procedure:

  • To a clean, dry vial equipped with a magnetic stir bar, add (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid (0.5 mmol, 1.0 equiv.), copper(II) acetate (0.05 mmol, 0.1 equiv.), and optional 4 Å molecular sieves.

  • Add the amine (0.6 mmol, 1.2 equiv.) to the vial.

  • Add the solvent (DCM or MeOH, 5 mL). For less soluble amines, a co-solvent system may be beneficial. Methanol is often a good choice for a variety of substrates.[7][8]

  • Add the base (Triethylamine or Pyridine, 1.0 mmol, 2.0 equiv.). Pyridine can also act as a ligand, which can be beneficial for the reaction.[1]

  • Seal the vial (a cap with a septum is sufficient, as the reaction is typically run open to the air) and stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-48 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the copper catalyst.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Causality Behind Experimental Choices:

  • Catalyst: Copper(II) acetate is a common, inexpensive, and effective catalyst for Chan-Lam couplings.[2]

  • Base: A base such as triethylamine or pyridine is required to facilitate the deprotonation of the amine nucleophile and to promote the catalytic cycle.[3][6]

  • Solvent: Dichloromethane is a standard solvent, but methanol can offer improved solubility for some substrates and has been shown to be effective.[7][8]

  • Atmosphere: The reaction is conveniently run open to the air, as atmospheric oxygen serves as the terminal oxidant to regenerate the active copper catalyst.[2]

  • Molecular Sieves: The inclusion of molecular sieves can help to minimize the formation of phenol byproducts resulting from the coupling of the boronic acid with residual water.[4][6]

PART 2: Chan-Lam C-O Coupling Protocols

This section details the O-arylation of alcohols and phenols with (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid.

Protocol 2.1: O-Arylation of Phenols and Aliphatic Alcohols

This protocol is a general procedure for the synthesis of diaryl ethers and aryl alkyl ethers.

Reaction Scheme:

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
(3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid286.940.51.0
Phenol or Alcohol (R-OH)-0.751.5
Copper(II) Acetate (Cu(OAc)2)181.630.10.2
Pyridine79.101.02.0
Dichloromethane (DCM)-5 mL-
4 Å Molecular Sieves (optional, but recommended)-~250 mg-

Step-by-Step Procedure:

  • In a manner analogous to the C-N coupling protocol, combine (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid (0.5 mmol, 1.0 equiv.), copper(II) acetate (0.1 mmol, 0.2 equiv.), and optional 4 Å molecular sieves in a dry reaction vial with a stir bar.

  • Add the phenol or alcohol (0.75 mmol, 1.5 equiv.) followed by the solvent (DCM, 5 mL).

  • Add pyridine (1.0 mmol, 2.0 equiv.) to the mixture.

  • Seal the vial and stir the reaction vigorously at room temperature (20-25 °C). For less reactive aliphatic alcohols, gentle heating (40-50 °C) may be required.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed (typically 24-72 hours).

  • Perform an aqueous work-up as described in Protocol 1.1 (dilution with ethyl acetate, filtration through celite, washing with water and brine).

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst Loading: A slightly higher catalyst loading is sometimes beneficial for C-O couplings, particularly with less nucleophilic alcohols.

  • Base/Ligand: Pyridine is often an excellent choice for C-O couplings as it serves as both a base and a ligand to stabilize the copper catalyst.[1][9]

  • Temperature: While many phenol couplings proceed at room temperature, primary and secondary alcohols may require heating to achieve a reasonable reaction rate.[10][11]

Mechanistic Overview

The following diagram depicts a plausible catalytic cycle for the Chan-Lam C-N coupling. A similar cycle is proposed for C-O coupling.

G CuII Cu(II)(OAc)2 CuII_N Cu(II)-Nuc CuII->CuII_N + R2NH - HOAc CuII_Ar_N Ar-Cu(II)-Nuc CuII_N->CuII_Ar_N + ArB(OH)2 (Transmetalation) CuIII_Ar_N Ar-Cu(III)-Nuc CuII_Ar_N->CuIII_Ar_N Oxidation CuI Cu(I) CuIII_Ar_N->CuI Reductive Elimination Product Ar-Nuc CuIII_Ar_N->Product CuI->CuII Reoxidation O2 O2 (Air) NucH R2NH ArBOH2 ArB(OH)2 Base Base

Figure 2. Plausible catalytic cycle for Chan-Lam C-N Coupling.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Low nucleophilicity of substrate- Steric hindrance- Use fresh Cu(OAc)2.- Increase reaction temperature.- Screen alternative bases (e.g., Cs2CO3, K2CO3).- Consider a more coordinating solvent like DME or THF.
Protodeboronation - Presence of water or protic sources- Use anhydrous solvents and reagents.- Add 4 Å molecular sieves.[4][6]
Homocoupling (Ar-Ar) - Common side reaction- Lower the reaction temperature.- Use a ligand such as pyridine or DMAP to favor the desired pathway.
Phenol Formation (Ar-OH) - Reaction with water in the system- Rigorously dry all reagents, solvents, and glassware.- Use molecular sieves.[4]

Conclusion

The Chan-Lam coupling provides a highly effective and practical method for the C-N and C-O arylation of a wide range of nucleophiles using (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid. The protocols outlined in this guide are robust starting points that can be further optimized for specific substrates. By understanding the underlying mechanistic principles and key reaction parameters, researchers can successfully leverage this powerful transformation to access novel and complex molecular architectures for applications in drug discovery and materials science.

References

  • Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. [Link]

  • Vantourout, J. C., Miras, H. N., Isidro-Llobet, A., Sproules, S., & Watson, A. J. B. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779. [Link]

  • Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New Aryl/Heteroaryl C-N Bond Cross-coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation. Tetrahedron Letters, 39(19), 2941–2944. [Link]

  • Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • Isidro-Llobet, A., Vantourout, J. C., & Watson, A. J. B. (2019). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews, 119(24), 12059-12124. [Link]

  • RSC Publishing. (n.d.). Recent advances in Chan–Lam coupling reaction. Catalysis Science & Technology. Retrieved from [Link]

  • Sibi, M. P., & Kalleda, S. (2018). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. PMC. [Link]

  • ACS Publications. (2019). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters. [Link]

  • MDPI. (2026, January 16). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Retrieved from [Link]

  • Philip, R. M., Devi, P. S., & Anilkumar, G. (2025). Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. RSC Advances, 15(44), 31086-31090. [Link]

  • Watson, A. J. B., et al. (2019). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews. [Link]

  • NROChemistry. (2022, July 10). Chan-Lam Coupling [Video]. YouTube. [Link]

  • Beilstein Journals. (2016). Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. Retrieved from [Link]

  • ResearchGate. (2025, November 15). Recent advances in Chan-Lam Coupling Reaction. Retrieved from [Link]

  • Thieme. (n.d.). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of solvent, temperature, and reaction time. Retrieved from [Link]

  • ACS Publications. (2025). Chan-Evans-Lam Cu(II)-Catalyzed C–O Cross-Couplings: Broadening Synthetic Access to Functionalized Vinylic Ethers. Organic Letters. [Link]

  • ChemRxiv. (n.d.). Practical Chan-Evans-Lam Cu(II)-Catalyzed C-O Cross-Couplings: Broadening Synthetic Access to Functionalized Vinylic Ethers. Retrieved from [Link]

  • RSC Publishing. (n.d.). Cu-catalysed Chan–Evans–Lam reaction meets deep eutectic solvents: efficient and selective C–N bond formation under aerobic conditions at room temperature. Green Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthetic Methods in Drug Discovery: Volume 1.
  • RSC Publishing. (n.d.). Copper(ii)-catalyzed Chan–Lam cross-coupling: chemoselective N-arylation of aminophenols. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Retrieved from [Link]

Sources

Application

Application Note: Strategic Utilization of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic Acid in Kinase Inhibitor Synthesis

Executive Summary & Strategic Context (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid is a high-value bifunctional building block designed for the modular assembly of pharmaceutical scaffolds, particularly Type I and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

(3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid is a high-value bifunctional building block designed for the modular assembly of pharmaceutical scaffolds, particularly Type I and Type II kinase inhibitors. Its structural utility lies in its orthogonal reactivity profile:

  • Nucleophilic Handle (Boronic Acid): Ready for immediate Suzuki-Miyaura cross-coupling with heteroaryl chlorides/bromides.

  • Electrophilic Handle (Aryl Bromide): Remains dormant during the initial Suzuki coupling (under controlled conditions), allowing for a subsequent diversification step (e.g., Buchwald-Hartwig amination or a second Suzuki coupling).

  • Pharmacophore (Cyclopropylmethoxy): A lipophilic ether tail often utilized to occupy the solvent-exposed region or hydrophobic pocket of a protein target, improving potency and metabolic stability compared to simple methoxy groups.

This guide details the protocols for utilizing this intermediate to construct biaryl cores while preserving the bromine handle for downstream functionalization.

Chemical Logic & Reaction Strategy

The primary challenge when using this substrate is chemoselectivity . Both the boronic acid and the bromine are reactive under palladium catalysis.[1][2] To successfully utilize this molecule, one must exploit the reactivity difference between the


 bond and the 

bond.
  • The "Boron-First" Strategy (Recommended): In the presence of an electron-deficient heteroaryl chloride (e.g., a chloropyrimidine or chloroquinoline) and a Pd(0) catalyst, the boronic acid undergoes transmetalation faster than the aryl bromide undergoes oxidative addition. This allows for the attachment of the "Head" group while retaining the "Tail" bromine.

  • The "Bromide-First" Strategy (Requires Protection): If the bromide must be reacted first (e.g., to install an amine), the boronic acid must typically be protected (e.g., as a MIDA boronate) to prevent polymerization or homocoupling. This guide focuses on the more common "Boron-First" approach.

Workflow Visualization

ReactionWorkflow Start (3-Bromo-5-(cyclopropylmethoxy) phenyl)boronic acid Step1 Step 1: Chemoselective Suzuki Coupling Start->Step1 Core Heteroaryl Chloride (e.g., 4-Cl-Pyrrolo[2,3-d]pyrimidine) Core->Step1 Intermed Intermediate A: Biaryl Bromide Step1->Intermed Pd(dppf)Cl2, Na2CO3 Retains Br Step2 Step 2: Buchwald-Hartwig Amination Intermed->Step2 Amine Solubilizing Amine (e.g., N-Methylpiperazine) Amine->Step2 Final Final Drug Candidate (Kinase Inhibitor) Step2->Final Pd2(dba)3, XPhos C-N Bond Formation

Caption: Divergent synthesis workflow. Step 1 exploits the boronic acid for core attachment. Step 2 utilizes the preserved bromine for late-stage diversification.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple the boronic acid to a heteroaryl chloride without reacting the aryl bromide.

Reagents:

  • (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid (1.0 equiv)

  • Heteroaryl Chloride (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) (1.0 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·CH2Cl2) (0.05 equiv). Note: This catalyst is preferred for its ability to activate aryl chlorides while minimizing reactivity at the aryl bromide site under mild conditions.

  • Base: Sodium Carbonate (Na2CO3) (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane.

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the heteroaryl chloride (1.0 mmol) and the boronic acid (1.1 mmol).

  • Solvent Addition: Add DME (5 mL) and degas the solution by bubbling nitrogen through it for 10 minutes. Critical: Oxygen removal is essential to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 mmol) and the aqueous Na2CO3 solution (1.5 mL).

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours.

    • Monitoring: Monitor by LC-MS.[3] Look for the mass of the product (M+H).[4] If the dimer (homocoupling of boronic acid) is observed, reduce temperature to 60°C. If the "double coupled" product (reaction at both B and Br) is observed, ensure the heteroaryl halide is a chloride (less reactive than bromide) and strictly control stoichiometry.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.[3] Separate phases. Wash the organic phase with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product will contain the intact cyclopropylmethoxy group and the aryl bromide.

Protocol B: Buchwald-Hartwig Amination of the Intermediate

Objective: Convert the residual aryl bromide into a tertiary amine (solubilizing tail).

Reagents:

  • Intermediate A (from Protocol A) (1.0 equiv)

  • Secondary Amine (e.g., Morpholine or N-methylpiperazine) (1.2 equiv)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 equiv)

  • Ligand: XPhos or BrettPhos (0.1 equiv)

  • Base: Cesium Carbonate (Cs2CO3) (2.0 equiv) or Sodium tert-butoxide (NaOtBu).

  • Solvent: Toluene or Dioxane (anhydrous).

Procedure:

  • Setup: In a glovebox or under strictly inert atmosphere, combine Intermediate A (0.5 mmol), amine (0.6 mmol), Cs2CO3 (1.0 mmol), Pd2(dba)3 (0.025 mmol), and Ligand (0.05 mmol) in a reaction vial.

  • Reaction: Add anhydrous Toluene (3 mL). Seal and heat to 100°C overnight (12–16 h).

  • Workup: Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate.

  • Purification: Reverse-phase HPLC is often required here due to the polarity of the amine product.

Optimization & Troubleshooting Data

The following table summarizes common issues encountered with this specific scaffold and their solutions.

IssueProbable CauseCorrective Action
Protodeboronation Electron-rich ring + high temperature/water.Reduce water content (use Dioxane/H2O 10:1 instead of 3:1). Lower temp to 60°C. Use milder base (K3PO4).
Homocoupling Presence of Oxygen.Degas solvents more rigorously (Freeze-Pump-Thaw).
Br-Reaction (Side Product) Catalyst too active; Oxidative addition at Br.Switch catalyst to Pd(PPh3)4 (less active) or Pd(dppf)Cl2. Avoid highly active ligands like SPhos in Step 1.
Cyclopropyl Cleavage Highly acidic conditions.Avoid strong Lewis acids (BBr3, AlCl3) during workup. The ether is stable to standard Suzuki bases.

Safety & Handling

  • Toxicity: Boronic acids are generally low toxicity, but the brominated intermediate should be treated as a potential irritant and sensitizer.

  • Stability: The cyclopropylmethoxy group renders the molecule moderately lipophilic. Store the boronic acid at 2–8°C to prevent slow dehydration to the boroxine (anhydride), although the boroxine is usually equally reactive in Suzuki couplings.

  • Incompatibility: Avoid strong oxidizers.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., et al. (1995). "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes." The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

  • BLD Pharm. (2024). "(3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid Product Page." BLD Pharm Catalog. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Scientist's Guide to Preventing Protodeboronation of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid in their synthetic ende...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid in their synthetic endeavors. Protodeboronation, the undesired cleavage of the C-B bond, is a common challenge that can significantly impact reaction yields and purity. This document provides in-depth technical guidance, troubleshooting strategies, and validated protocols to help you mitigate this side reaction and ensure the success of your experiments.

Understanding the Stability of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid

The susceptibility of an arylboronic acid to protodeboronation is intricately linked to its electronic and structural properties. In the case of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid, we have two key substituents influencing the reactivity of the C-B bond:

  • 3-Bromo Group: The bromine atom is an electron-withdrawing group through its inductive effect. This electronic pull decreases the electron density on the aromatic ring, which generally increases the stability of the carbon-boron bond towards protonolysis. Furthermore, the electron-withdrawing nature of the bromine atom is expected to lower the pKa of the boronic acid compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[1] A lower pKa can be advantageous, as it facilitates the formation of the more reactive tetrahedral boronate anion at a lower pH, which is crucial for efficient cross-coupling reactions.[1]

  • 5-(cyclopropylmethoxy) Group: The alkoxy group is an electron-donating group through resonance, which can increase the electron density on the aromatic ring. This effect can sometimes make the C-B bond more susceptible to protodeboronation.

The net effect of these two opposing electronic influences dictates the overall stability of the molecule.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond. This is a significant undesired side reaction, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. It consumes your starting material, reducing the yield of your desired product and complicating purification.

Q2: How can I tell if my (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid is degrading?

A2: Visual inspection is the first step. Pure boronic acids are typically white, crystalline solids. Any discoloration (e.g., yellowing or browning) can be an indicator of degradation. For a more definitive assessment, analytical techniques such as ¹H NMR, HPLC, or LC-MS are recommended. In the ¹H NMR spectrum, the appearance of a new aromatic proton signal in place of the boronic acid group is a clear sign of protodeboronation.

Q3: What are the primary factors that promote protodeboronation?

A3: Several factors can accelerate this undesired reaction:

  • Presence of Protic Solvents (especially water): Water can act as a proton source, facilitating the cleavage of the C-B bond.

  • Acidic or Basic Conditions: Both strong acids and bases can catalyze protodeboronation. The mechanism and rate are highly pH-dependent.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the C-B bond cleavage.

  • Extended Reaction Times: The longer the boronic acid is exposed to destabilizing conditions, the greater the extent of protodeboronation.

  • Presence of Certain Metal Catalysts: While essential for cross-coupling, some palladium catalysts, under certain conditions, can promote protodeboronation.

Q4: Should I be concerned about the purity of my purchased (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid?

A4: Yes. It is not uncommon for commercially available boronic acids to contain impurities, including the protodeboronated byproduct. It is always good practice to verify the purity of your starting material by an analytical method like qNMR or HPLC before use.

Troubleshooting Guide: Tackling Protodeboronation in Your Reactions

This section provides a systematic approach to diagnosing and solving issues related to the protodeboronation of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid.

Observed Problem Potential Cause Recommended Solution
Low yield of desired cross-coupled product and isolation of the protodeboronated byproduct (1-Bromo-3-(cyclopropylmethoxy)benzene). Degradation of the boronic acid before or during the reaction.Verify Starting Material Purity: Analyze the boronic acid by ¹H NMR or HPLC before use. If significant degradation is observed, consider purification by recrystallization. Optimize Reaction Conditions: Shorten reaction times, use the lowest effective temperature, and ensure rigorous exclusion of air and moisture.
Inconsistent reaction yields. Variable quality of the boronic acid or inconsistent reaction setup.Standardize Procedures: Use a fresh bottle of boronic acid or purify a batch for consistent quality. Employ rigorous inert atmosphere techniques (e.g., use of a glovebox or Schlenk line) for all reactions.
Formation of boroxine (trimeric anhydride). Presence of trace amounts of water during storage or reaction setup.Proper Storage and Handling: Store the boronic acid in a desiccator under an inert atmosphere. Dry solvents and reagents thoroughly before use. Boroxine formation is often reversible upon addition of water, but it can affect reaction kinetics.
Reaction fails to go to completion, with starting material remaining. Inefficient transmetalation step in the Suzuki-Miyaura catalytic cycle, allowing more time for protodeboronation to occur.Choice of Base and Solvent: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, THF/water). The choice of base is crucial for activating the boronic acid for transmetalation.[2] Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can accelerate the catalytic cycle, minimizing the lifetime of the boronic acid in solution.

Experimental Protocols

Protocol 1: Storage and Handling of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid

To ensure the longevity and reactivity of your boronic acid, adhere to the following storage and handling procedures:

  • Storage:

    • Store the solid compound in a tightly sealed, opaque container.

    • Place the container inside a desiccator filled with a suitable desiccant (e.g., Drierite).

    • For long-term storage, flushing the container with an inert gas (argon or nitrogen) and storing at refrigerated temperatures (2-8 °C) is recommended.

  • Handling:

    • Whenever possible, handle the solid in an inert atmosphere glovebox.

    • If a glovebox is not available, work quickly and minimize exposure to the atmosphere.

    • Use dry solvents and reagents for all experiments.

Protocol 2: Monitoring Protodeboronation by ¹H NMR Spectroscopy

This protocol allows for the quantification of the protodeboronation byproduct.

  • Sample Preparation:

    • Accurately weigh a known amount of your crude reaction mixture or the stored boronic acid.

    • Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for accurate integration.

  • Data Analysis:

    • Identify the characteristic aromatic proton signal of the protodeboronated byproduct, 1-Bromo-3-(cyclopropylmethoxy)benzene.

    • Integrate this signal relative to the signal of the internal standard and the remaining (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid.

    • Calculate the percentage of protodeboronation based on the relative integrations.

Protocol 3: HPLC Method for Purity Assessment and Stability Studies

This protocol provides a starting point for developing a robust HPLC method.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid or trifluoroacetic acid.

    • B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Gradient Elution:

    • Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over a suitable time (e.g., 15-20 minutes).

  • Detection:

    • Monitor at a wavelength where both the boronic acid and the protodeboronated byproduct have significant absorbance (e.g., 254 nm).

  • Quantification:

    • Inject a known concentration of a pure standard of the protodeboronated byproduct to determine its retention time and response factor for accurate quantification.

Visualization of Key Concepts

Protodeboronation_Factors cluster_factors Factors Promoting Protodeboronation cluster_prevention Preventative Measures Protic Solvents Protic Solvents Protodeboronation Protodeboronation Protic Solvents->Protodeboronation pH Extremes pH Extremes pH Extremes->Protodeboronation High Temperature High Temperature High Temperature->Protodeboronation Prolonged Reaction Prolonged Reaction Prolonged Reaction->Protodeboronation Anhydrous Conditions Anhydrous Conditions pH Control pH Control Optimized Temperature Optimized Temperature Shorter Reaction Times Shorter Reaction Times Use of Boronate Esters Use of Boronate Esters Protodeboronation->Anhydrous Conditions Protodeboronation->pH Control Protodeboronation->Optimized Temperature Protodeboronation->Shorter Reaction Times Protodeboronation->Use of Boronate Esters

Caption: Factors influencing protodeboronation and corresponding preventative measures.

Suzuki_vs_Protodeboronation Aryl Boronic Acid Aryl Boronic Acid Desired Cross-Coupling Desired Cross-Coupling Aryl Boronic Acid->Desired Cross-Coupling Suzuki-Miyaura Reaction Protodeboronation (Side Reaction) Protodeboronation (Side Reaction) Aryl Boronic Acid->Protodeboronation (Side Reaction) Optimized Conditions Optimized Conditions Optimized Conditions->Desired Cross-Coupling Favors Optimized Conditions->Protodeboronation (Side Reaction) Suppresses

Caption: Competing reaction pathways for an aryl boronic acid.

Concluding Remarks

The successful application of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid in organic synthesis hinges on a thorough understanding and control of its stability. By implementing the strategies and protocols outlined in this guide, researchers can significantly minimize the occurrence of protodeboronation, leading to improved reaction outcomes and more reliable scientific results. Should you encounter persistent issues or require further assistance, do not hesitate to reach out to our technical support team.

References

  • Yan, J., et al. (2005). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of the American Chemical Society.
  • Fyles, T. M., et al. (2010). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Canadian Journal of Chemistry.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Leermann, T., et al. (2011). Highly Efficient One-Pot Access to Functionalized Arylboronic Acids via Noncryogenic Bromine/Magnesium Exchanges. Organic Letters.
  • Adamczyk-Woźniak, A., et al. (2019).
  • Waters. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • van Beek, T. A., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • Knochel, P., et al. (2011). Noncryogenic Preparation of Functionalized Arylboronic Esters through a Magnesium−Iodine Exchange with in Situ Quench. Organic Letters.
  • Spyros, A. (2021). On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR. Applied Sciences.
  • Catlow, C. R. A., et al. (2024).
  • van Beek, T. A., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
  • University of Ottawa NMR Facility Blog. (2008). ¹H NMR with ¹¹B Decoupling. [Link]

  • Colobert, F., et al. (2011). Highly efficient one-pot access to functionalized arylboronic acids via noncryogenic bromine/magnesium exchanges. Organic Letters.
  • Gois, P. M. P. (2020). Designing Functional and Responsive Molecules with Boronic Acids. Accounts of Chemical Research.
  • American Elements. (n.d.). (3-Bromo-5-phenoxyphenyl)boronic acid. [Link]

  • Tondi, D., et al. (2009). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Arduini, F., et al. (2022). NMR Investigation of the Supramolecular Complex Formed by a Phenylboronic Acid-Ferrocene Electroactive Probe and Native or Deriv.
  • Rossini, A. J., et al. (2019). Removal of Homogeneous Broadening from 1H-Detected Multidimensional Solid-State NMR Spectra. The Journal of Physical Chemistry Letters.
  • Magritek. (2026). A Multidimensional Approach for 1H-11B Correlation NMR Spectroscopy. [Link]

  • OpenStax. (2012). Appendix C: Dissociation Constants and pKa Values for Acids at 25°C. In Chemistry. [Link]

Sources

Optimization

Technical Support Center: Purification of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges with the purification of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid and related...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges with the purification of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid and related arylboronic acids. The following sections offer a combination of frequently asked questions for quick reference and in-depth troubleshooting guides for more complex purification issues.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid?

A1: The most prevalent impurities include:

  • Boroxine: The trimeric anhydride of the boronic acid, formed by intermolecular dehydration. This is often the major component in solid-state boronic acid samples.[1]

  • Protodeborylated arene: The corresponding arene, (1-bromo-3-(cyclopropylmethoxy)benzene), resulting from the cleavage of the C-B bond.[2][3]

  • Homocoupled biaryl: A dimer of the starting material.

  • Residual starting materials and reagents: Unreacted Grignard reagents or organolithium species and their byproducts.[4][5]

  • Inorganic salts: Such as boric acid, which can be difficult to detect by ¹H NMR.[6]

Q2: My crude product is an oil and won't solidify. What should I do?

A2: Oiling out is a common issue, often due to the presence of impurities that disrupt crystallization.[7] Consider the following:

  • Trituration: Attempt to solidify the oil by stirring it vigorously with a non-polar solvent like hexane. Cooling the oil in a refrigerator overnight before trituration can sometimes induce solidification.

  • Solvent Screening for Recrystallization: If trituration fails, a systematic screening of different solvent systems for recrystallization is recommended. Start with single solvents of varying polarity and then move to binary solvent mixtures.[8]

  • Chromatography: If crystallization-based methods are unsuccessful, column chromatography may be necessary to remove the impurities preventing solidification.

Q3: Can I use standard silica gel chromatography to purify my boronic acid?

A3: Standard silica gel chromatography is often problematic for boronic acids.[2][3] They are prone to degradation on the acidic silica surface, leading to streaking, tailing, and low recovery.[7] However, several modifications can improve success:

  • Deactivated Silica: Use silica gel that has been treated with a base, such as triethylamine, to neutralize its acidity.[7]

  • Alternative Stationary Phases: Consider using neutral alumina or reverse-phase (C18) silica.[7]

  • Modified Eluent: Adding a small amount of a modifier, like acetic acid, to the mobile phase can sometimes improve peak shape and separation.

Q4: How can I break down the boroxine trimer back to the monomeric boronic acid?

A4: The formation of boroxine is a reversible equilibrium. To shift the equilibrium back towards the monomeric boronic acid, you can:

  • Dissolve in a coordinating solvent: Solvents like methanol can help break up the anhydride.[1]

  • Recrystallize from water or a solvent mixture containing water: The presence of water will hydrolyze the boroxine back to the boronic acid.[9]

II. Troubleshooting Guides

This section provides detailed, step-by-step protocols to address specific purification challenges.

Guide 1: Low Purity After Initial Isolation

Problem: The ¹H NMR of the crude product shows significant impurities, and the material is not suitable for the next step.

Underlying Cause: Incomplete reaction, side reactions, or inefficient initial workup can lead to a complex mixture of impurities.

Troubleshooting Workflow:

Caption: Decision tree for purifying low-purity crude product.

Detailed Protocol: Acid-Base Extraction

This method leverages the acidic nature of the boronic acid to separate it from non-acidic impurities.

  • Dissolution: Dissolve the crude (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid in an organic solvent like ethyl acetate (EtOAc).

  • Basification: Extract the organic solution with an aqueous base (e.g., 1-2 M NaOH or KOH).[10][11] The boronic acid will deprotonate to form a water-soluble boronate salt, which will move into the aqueous layer.

  • Separation: Separate the aqueous and organic layers. The organic layer contains non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with a mineral acid (e.g., 1.5 N HCl) to a pH of approximately 7.[12][13] The pure boronic acid should precipitate out of the solution.

  • Extraction: Extract the acidified aqueous solution with fresh EtOAc to recover the purified boronic acid.

  • Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Guide 2: Removal of Persistent Boroxine and Baseline Impurities

Problem: Even after initial purification attempts, the product is contaminated with its boroxine trimer and other closely related impurities, leading to broad NMR signals and inaccurate quantification.

Underlying Cause: The inherent tendency of boronic acids to form anhydrides and the similar polarity of certain byproducts make separation by standard methods challenging.

Troubleshooting Workflow:

Caption: Workflow for removing boroxine via diethanolamine adduct formation.

Detailed Protocol: Diethanolamine Adduct Formation and Liberation

This technique involves the formation of a stable, crystalline adduct with diethanolamine, which can be easily separated from impurities.[2][3]

  • Adduct Formation: Dissolve the impure boronic acid in a suitable solvent (e.g., a mixture of toluene and heptane). Add diethanolamine and stir. The diethanolamine adduct will often precipitate out as a crystalline solid.

  • Isolation: Collect the crystalline adduct by filtration and wash with a non-polar solvent like hexane to remove any remaining soluble impurities.

  • Liberation of the Boronic Acid: Suspend the diethanolamine adduct in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous acid (e.g., 2 M H₂SO₄ or a saturated solution of boric acid).[2][3] Stir vigorously until the solid dissolves. The boronic acid will be liberated and move into the organic layer, while the protonated diethanolamine will remain in the aqueous layer.

  • Workup: Separate the layers, and wash the organic layer with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate to obtain the purified boronic acid.

Data Summary Table: Comparison of Purification Methods
Purification MethodProsConsBest For
Recrystallization Simple, scalable, can yield high purity.Requires a solid crude product, solvent screening can be time-consuming.Removing less soluble or more soluble impurities.
Acid-Base Extraction Effective for removing non-acidic impurities.[12]May not remove acidic impurities, potential for product degradation under harsh pH.Crude products with significant non-polar or neutral impurities.
Column Chromatography Can separate compounds with very similar properties.Can be tedious, risk of product degradation on silica, may require specialized stationary phases.[7][8]Complex mixtures where other methods have failed.
Diethanolamine Adduct Highly selective for boronic acids, often yields crystalline solids.[2][3]Requires an additional chemical step, may not work for all boronic acids.Removing stubborn impurities and breaking up boroxines.

III. References

  • How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). Retrieved from [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Journal of Synthetic Organic Chemistry, Japan, 70(9), 989–991. Retrieved from [Link]

  • HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2025, November 8). Retrieved from [Link]

  • Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2025, November 8). Retrieved from [Link]

  • Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL - WordPress.com. (2015, June 29). Retrieved from [Link]

  • Process for purification of boronic acid and its derivatives - Google Patents. (n.d.). Retrieved from

  • benzeneboronic anhydride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates - Sciencemadness.org. (2002, April 2). Retrieved from [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. (n.d.). Retrieved from [Link]

  • Purification of boronic acids? : r/chemistry - Reddit. (2017, December 19). Retrieved from [Link]

  • Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids | Organic Letters. (2019, April 23). Retrieved from [Link]

  • Can I remove boronic acid using Work up process? - ResearchGate. (2016, December 28). Retrieved from [Link]

  • Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC - NIH. (n.d.). Retrieved from [Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. (2010, June 1). Retrieved from [Link]

  • Trying to remove a boronic acid in a workup. Help! : r/chemistry - Reddit. (2017, June 2). Retrieved from [Link]

  • Supporting Information OBC revisions - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. (2023, March 15). Retrieved from [Link]

  • CN103570753A - Preparation method of arylboronic acid compound - Google Patents. (n.d.). Retrieved from

  • Arylboronic acid or boronate synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 3-pyridylboronic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid

This is a technical support guide designed for researchers encountering difficulties with (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid . Case ID: T-BR-CYC-BOR Molecule Type: Functionalized Aryl Boronic Acid Key Str...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers encountering difficulties with (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid .

Case ID: T-BR-CYC-BOR Molecule Type: Functionalized Aryl Boronic Acid Key Structural Features: meta-Bromine (EWG), meta-Cyclopropylmethoxy (Inductive EWG/Resonance EDG). Primary Issue: Low Reactivity / Failed Coupling.

Executive Summary: The "AB-Monomer" Trap

As a Senior Application Scientist, I often see this specific scaffold fail not because it is "unreactive," but because it is hyper-reactive in the wrong pathway .

This molecule contains both a nucleophile (Boronic Acid) and an electrophile (Bromine) on the same ring. It is effectively an AB-type monomer . If your cross-coupling conditions are not kinetically tuned, the molecule will preferentially react with itself (homocoupling/oligomerization) or undergo protodeboronation before it can find your intended coupling partner.

This guide addresses the three distinct failure modes: Self-Coupling , Electronic Deactivation , and Protodeboronation .

Diagnostic Workflow

Before changing catalysts, identify how the reaction is failing. Use this logic tree to diagnose the root cause.

Troubleshooting Start Start: Reaction Analysis (LCMS/TLC) Q1 Is the Starting Material (SM) consumed? Start->Q1 Res1 SM Remains Unchanged Q1->Res1 Yes (High Recovery) Res2 SM Consumed, No Product Q1->Res2 No (Disappeared) Diag1 DIAGNOSIS: Electronic Deactivation (Slow Transmetallation) Res1->Diag1 Q2 Check for 'Dimer' Mass (2x Mass - HBr) Res2->Q2 Diag2 DIAGNOSIS: Self-Coupling (Oligomerization) Q2->Diag2 Dimer Detected Diag3 DIAGNOSIS: Protodeboronation (Mass = SM - B(OH)2 + H) Q2->Diag3 Benzene deriv. detected

Figure 1: Diagnostic logic for determining the failure mode of bifunctional boronic acids.

Issue Specific Troubleshooting

Issue A: The "Suicide" Substrate (Self-Coupling)

Symptom: Starting material disappears, but desired product yield is low. LCMS shows complex mixtures or dimers. Mechanism: The Palladium catalyst inserts into the C-Br bond of your boronic acid instead of your intended electrophile. The molecule then couples with itself.

Corrective Actions:

  • Electrophile Hierarchy: Ensure your intended coupling partner (the external electrophile) is significantly more reactive than the aryl bromide on your boronic acid.

    • Switch: Use an Aryl Iodide or Aryl Triflate as the partner.[1] Oxidative addition to Ar-I is orders of magnitude faster than Ar-Br.

  • Slow Addition Protocol: Keep the concentration of the boronic acid low relative to the catalyst and the partner.

    • Method: Dissolve the boronic acid in solvent and add it dropwise to the reaction mixture over 1-2 hours using a syringe pump.

  • Ligand Selection: Use a ligand that is highly selective for the external electrophile. XPhos or SPhos are excellent for hindering the "wrong" oxidative addition due to steric bulk.

Issue B: Electronic Deactivation (Slow Transmetallation)

Symptom: Starting material is recovered unreacted. The catalyst is active (turns black/precipitates eventually), but no coupling occurs. Mechanism: The meta-bromo and meta-alkoxy groups are inductively electron-withdrawing at the ipso-carbon. This lowers the nucleophilicity of the boronate "ate" complex, making the transmetallation step (the transfer of the ring to Palladium) the rate-limiting bottleneck [1].

Corrective Actions:

  • Base Switch: Transmetallation requires the formation of a boronate species. Switch to a base with a counter-cation that facilitates this, such as Cesium Carbonate (Cs₂CO₃) or Thallium Carbonate (Tl₂CO₃) (if safety permits). The larger cation helps stabilize the transition state.

  • Water Addition: Strictly anhydrous conditions can inhibit Suzuki couplings of boronic acids. Ensure a trace amount of water (or a solvent mix like Dioxane:H₂O 4:1) is present to form the reactive hydroxoboronate species [2].

  • Catalyst Upgrade: Move to a pre-formed Pd(II) precatalyst that generates a highly active monoligated species.

    • Recommendation:XPhos Pd G4 or Amphos Pd G4 .

Issue C: Protodeboronation

Symptom: LCMS shows the formation of 1-bromo-3-(cyclopropylmethoxy)benzene (mass = SM minus 44). Mechanism: The cyclopropylmethoxy group, while inductively withdrawing, can donate electron density via resonance to the ortho and para positions. If the reaction temperature is too high (>80°C) or the base is too strong (e.g., KOtBu), the C-B bond hydrolyzes [3].

Corrective Actions:

  • Lower Temperature: Run the reaction at 40–60°C.

  • Milder Base: Switch from K₂CO₃ to K₃PO₄ (Potassium Phosphate Tribasic). It buffers the pH effectively.

  • Protect the Boron: If the boronic acid is too fragile, convert it to a Pinacol Ester or a MIDA Boronate (see Protocol below). These are significantly more resistant to protodeboronation.

Comparison of Boron Species

If the free acid continues to fail, derivatization is the standard industry workaround.

SpeciesStabilityReactivityRecommendation
Boronic Acid (Free) Low (prone to dehydration/deboronation)ModerateTry first. If fails, switch.
Pinacol Ester (BPin) High (Thermally stable)Low (Needs activation)Gold Standard. Convert to this if self-coupling is an issue.
MIDA Boronate Very High (Bench stable)Latent (Slow release)Use for "slow release" to prevent homocoupling.
Trifluoroborate (BF3K) High (Air stable)HighExcellent alternative, but solubility can be tricky.

Mechanism Visualization: The Competitive Landscape

The following diagram illustrates why your reaction might be failing due to the "AB-Monomer" nature of the molecule.

ReactionPathways cluster_desired Path A: Desired Cross-Coupling cluster_undesired Path B: Self-Coupling (Failure) SM (3-Br-5-RO-Ph)-B(OH)2 (Your Molecule) Dimer Oligomer/Dimer SM->Dimer + SM (Homocoupling) Pd Pd(0) Catalyst Pd->SM Slow Oxidative Addn (Into Br on Ring) Partner Ar-I (Target Electrophile) Pd->Partner Fast Oxidative Addn (If Ar-I used) Target Desired Product Partner->Target + SM (Transmetallation)

Figure 2: Kinetic competition between the desired cross-coupling (Green) and the undesired self-coupling (Red).

Validated Protocol: Conversion to Pinacol Ester

If the free acid is problematic, converting it to the Pinacol ester purifies the material and shuts down boroxine formation.

Reagents:

  • (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • MgSO₄ (anhydrous, 2.0 equiv)

  • Dichloromethane (DCM) or Toluene.

Procedure:

  • Dissolution: Dissolve the boronic acid and pinacol in DCM (0.2 M concentration) at room temperature.

  • Dehydration: Add anhydrous MgSO₄. Stir vigorously for 2–4 hours. The MgSO₄ acts as a water scavenger to drive the equilibrium toward the ester.

  • Filtration: Filter off the solid MgSO₄ through a pad of Celite.

  • Isolation: Concentrate the filtrate in vacuo.

  • Validation: Check NMR. The B-OH proton peak (usually broad around 5-8 ppm) should disappear, and a sharp singlet for the Pinacol methyls (12H) should appear around 1.3 ppm.

Why this works: The Pinacol ester is less polar and does not form hydrogen-bonded aggregates (boroxines) as easily as the free acid, ensuring consistent stoichiometry in the subsequent coupling reaction [4].

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Journal of Organometallic Chemistry, 600(1-2), 212-223. [Link]

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 132(31), 10891–10902. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Optimization

Storage conditions to prevent anhydride formation in (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid

The following technical guide serves as a specialized support resource for researchers working with (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid . It addresses the specific physicochemical challenge of boroxine (an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid . It addresses the specific physicochemical challenge of boroxine (anhydride) formation, a common but often misunderstood phenomenon in boronic acid chemistry.

Subject: Prevention and Management of Anhydride Formation in (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid CAS: 2828439-70-7 | Molecular Formula:


Support Tier:  Level 3 (Senior Application Scientist)

Executive Summary: The "Anhydride Paradox"

Users frequently report discrepancies in melting points or "impurities" in their NMR spectra for this compound. In >90% of cases, this is not chemical degradation (protodeboronation) but a reversible physical dehydration into its cyclic trimeric anhydride, known as a boroxine .

Critical Insight: Unlike most reagents where "keep dry" is the universal rule for purity, over-drying boronic acids promotes anhydride formation. To maintain the free acid form (


), the thermodynamic equilibrium must be managed by controlling water activity, not eliminating it.

The Mechanism: Boronic Acid Boroxine Equilibrium

Understanding the causality is essential for control. Boronic acids exist in a dynamic equilibrium with their anhydrides.

The Dehydration Pathway

The transformation is driven by entropy. Three molecules of boronic acid release three molecules of water to form one rigid boroxine ring.[1]

  • Driving Force: The release of water increases the system's entropy (

    
    ).
    
  • Counter-Force: The formation of the ring is often enthalpically penalized (

    
    ) due to strain, though aryl boroxines are stabilized by conjugation.
    
  • Role of Substituents: The 3-Bromo (electron-withdrawing) and 5-Cyclopropylmethoxy (electron-donating via oxygen) groups create a "push-pull" electronic environment. Electron-donating groups (alkoxy) generally stabilize the boroxine form, making this specific compound prone to spontaneous dehydration under vacuum or dry storage [1].

Visualization of the Pathway

The following diagram illustrates the reversible transformation and the environmental triggers.

BoroxineEquilibrium Acid Free Boronic Acid (3 Monomers) Transition Dehydration Process Acid->Transition Vacuum / Heat / Desiccation Transition->Acid Hydrolysis Boroxine Boroxine Anhydride (Cyclic Trimer) Transition->Boroxine Entropy Driven Water 3 H₂O Transition->Water Boroxine->Transition High Humidity / Aqueous Solvent

Figure 1: The reversible dehydration equilibrium. Removing water (vacuum/heat) drives the reaction to the right (Boroxine). Adding water drives it to the left (Acid).

Storage & Handling Protocols

Optimal Storage Conditions

To prevent unwanted anhydride formation, you must avoid conditions that strip the lattice water.

ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C Lower temperatures reduce the entropic drive (

) for dehydration.
Atmosphere Tightly Sealed (Air) Do NOT store under high vacuum or in a desiccator with strong desiccants (

) if the free acid is required. Ambient humidity in a sealed vial is usually sufficient to maintain the acid form.
Container Glass/Polypropylene Ensure the cap has a chemically resistant liner (PTFE) to prevent solvent/moisture exchange.
Long-term Inert Gas (Argon) While oxidation is a secondary concern, Argon is preferred over Nitrogen for long-term stability. Note: Dry inert gas may slowly promote dehydration over months.
Handling "Mixed" Batches

It is common for commercial batches to arrive as a mixture (e.g., 80% Acid / 20% Boroxine).

  • For Suzuki Couplings: The boroxine is active . Under basic aqueous coupling conditions, it hydrolyzes in situ to the boronic acid. You generally do not need to purify it.

  • For Stoichiometry-Sensitive Reactions: You must determine the effective molecular weight (see QC Protocol below).

Troubleshooting & FAQs

Q1: The melting point of my sample is higher/lower than the Certificate of Analysis. Is it impure?

Diagnosis: Likely Anhydride Formation.[2] Explanation: Boroxines typically have distinct (often lower, sometimes higher depending on crystal packing) melting points compared to their parent acids. Furthermore, heating the sample during the MP test can cause in-situ dehydration, leading to a depressed or broad range. Action: Do not rely solely on MP for purity. Use HPLC or NMR.

Q2: My NMR shows a complex set of peaks or broadening.

Diagnosis: Slow exchange or partial anhydride. Explanation: In non-polar solvents like


, the acid and boroxine may exchange slowly on the NMR timescale, leading to broadened or duplicated peaks.
Action:  Add a drop of 

or

to the NMR tube. This shifts the equilibrium entirely to the acid form (or ester in methanol), simplifying the spectrum to a single clean species [2].
Q3: How do I convert the anhydride back to the free acid?

Diagnosis: User requires specific stoichiometry. Action: Follow the Rehydration Protocol (Section 5).

Experimental Protocols

Protocol A: Rehydration (Recovery of Free Acid)

Use this if you have a high boroxine content and require the free acid form.

  • Dissolution: Dissolve the crude material in a minimal amount of THF (Tetrahydrofuran).

  • Hydrolysis: Add water dropwise with stirring until the solution becomes slightly cloudy or until a 10% volume ratio is reached.

  • Equilibration: Stir at room temperature for 30 minutes.

  • Precipitation: Slowly add a non-polar solvent (Hexanes or Heptane) to induce crystallization of the boronic acid.

  • Filtration: Filter the solid and air-dry. Do not dry under high vacuum and heat , or you will regenerate the anhydride.

Protocol B: Quantitative Quality Control (qNMR)

To determine the exact ratio of Acid:Boroxine for stoichiometric calculations.

  • Solvent: Use DMSO-d6 (anhydrous). In DMSO, the exchange is often slow enough to see distinct peaks, or the water content is low enough to see the boroxine.

  • Internal Standard: Add a known amount of an internal standard (e.g., 1,3,5-Trimethoxybenzene).

  • Analysis:

    • Boronic Acid: Look for the

      
       protons (typically broad singlets around 8.0-9.0 ppm).
      
    • Boroxine: These protons are absent.

    • Integration: Compare the aryl protons (which will be slightly chemically shifted between the two forms) against the internal standard.

  • Calculation:

    
    
    
Protocol C: Decision Tree for Usage

Use the following logic flow to determine if processing is necessary.

DecisionTree Start Start: Check Batch Purity Check Perform 1H NMR in CDCl3 Start->Check Result Are peaks broad or duplicated? Check->Result Clean Sharp Peaks: Pure Acid or Pure Boroxine Result->Clean No Messy Broad/Split: Mixture Present Result->Messy Yes Action1 Add D2O shake Messy->Action1 Resolve Spectrum Simplifies? Action1->Resolve Yes Identity Confirmed. Use as is for Suzuki. Resolve->Yes Yes (It was equilibrium) No Real Impurity Present. Recrystallize. Resolve->No No (Degradation)

Figure 2: Diagnostic workflow for differentiating equilibrium artifacts from true impurities.

References

  • Tokunaga, Y., et al. (2002).[3][4] "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Heterocycles, 57(5), 787-790.[3]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard reference for Boronic Acid NMR behavior).
  • IUPAC. (2025). "Boronic Acid Stability and Handling Guidelines." Chemical Safety Data Standards. (General grounding for storage protocols).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling chemical substances.

Sources

Troubleshooting

Recrystallization solvents for (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid

Technical Support Center: Purification of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid Case ID: #BOR-3B5C-REC Subject: Recrystallization Solvent Systems & Troubleshooting Guide Status: Active Analyst: Senior Applic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid

Case ID: #BOR-3B5C-REC Subject: Recrystallization Solvent Systems & Troubleshooting Guide Status: Active Analyst: Senior Application Scientist

Executive Summary & Solvent Selection Strategy

(3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid presents a unique purification challenge. It possesses a "Janus-faced" polarity: the boronic acid head (-B(OH)₂) is highly polar and capable of hydrogen bonding, while the 3-bromo-5-cyclopropylmethoxy tail is significantly lipophilic.

Successful recrystallization requires a solvent system that balances these opposing properties while preventing the formation of the cyclic trimeric anhydride (boroxine), a common dehydration product of aryl boronic acids.

Recommended Solvent Systems
MethodSolvent SystemRatio (v/v)Primary Use CaseTechnical Note
A (Standard) Ethyl Acetate / n-Heptane 1:3 to 1:5General purification; removal of non-polar byproducts.[1]The lipophilic tail aids solubility in EtOAc; Heptane acts as the anti-solvent.
B (Hydrolysis) Acetonitrile / Water 5:1 to 10:1Converting Boroxine back to Boronic Acid.[1]Water is essential here to push the equilibrium toward the free acid form (-B(OH)₂).
C (Green) 2-MeTHF / n-Heptane 1:4Process-scale; higher boiling point than EtOAc.2-MeTHF separates better from water during workup if a wash is needed.[1]
D (Avoid) Pure Alcohols (MeOH/EtOH)N/ANOT RECOMMENDED High risk of esterification (boronate ester formation) during heating.[1]

Interactive Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. How do I fix this? Diagnosis: This typically happens when the anti-solvent (e.g., Heptane) is added too quickly or the solution is too concentrated, causing the lipophilic cyclopropyl group to aggregate into an amorphous oil before the crystal lattice can form. Corrective Action:

  • Re-dissolve: Heat the mixture until the oil dissolves (add a small amount of the polar solvent, e.g., EtOAc, if necessary).

  • Seed: Cool slightly and add a seed crystal before the oil forms.

  • Slow Addition: Add the anti-solvent dropwise with vigorous stirring.

  • The "Cloud Point" Trick: Stop adding anti-solvent the moment the solution turns slightly cloudy.[1] Let it stir at room temperature for 30 minutes to establish nucleation before cooling further.

Q2: The NMR shows a mixture of the boronic acid and a second set of peaks. Is my compound impure? Diagnosis: You are likely observing the Boroxine (Anhydride) Equilibrium .[1] Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), especially in dry, non-polar solvents or under vacuum.[1] Verification: Check the integration. If the peaks are broadened or shifted slightly downfield, it is likely the anhydride. Corrective Action:

  • Do nothing: If used for Suzuki coupling, the base (e.g., K₂CO₃) in the reaction will hydrolyze the boroxine back to the active acid species in situ.

  • Reprocess: If strict analytical purity is required, recrystallize using Method B (ACN/Water) . The presence of water shifts the equilibrium entirely to the monomeric acid form.

Q3: I see a loss of the Boron signal or formation of the de-borylated arene. Diagnosis: Protodeboronation . This specific molecule has electron-withdrawing groups (Bromo) and electron-donating groups (Alkoxy).[1] While relatively stable, heating in acidic media or excessive exposure to metal contaminants can cleave the C-B bond. Prevention:

  • Avoid acetone if possible (can form boronate species).[1]

  • Ensure all glassware is base-washed or neutral.[1]

  • Keep temperatures below 60°C during dissolution.[1]

Detailed Experimental Protocols

Protocol A: The Two-Solvent Displacement (EtOAc/Heptane)

Best for removing non-polar organic impurities.

  • Dissolution: Place the crude solid (1.0 eq) in a flask. Add Ethyl Acetate (minimum amount, approx. 3-5 mL per gram) and heat to 50°C. Stir until fully dissolved.

    • Tip: If particulates remain, filter hot through a celite pad.[1]

  • Nucleation: Remove from heat. While still warm, add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) is observed.[1]

  • Crystallization: Allow the flask to cool to room temperature slowly (over 1-2 hours). Do not use an ice bath yet.[1]

    • Observation: White needles should begin to form.[1]

  • Completion: Once a heavy crop of crystals exists, cool to 0-5°C (ice bath) for 30 minutes to maximize yield.

  • Isolation: Filter the solid. Wash the cake with cold 10% EtOAc in Heptane. Dry under vacuum at 40°C.[1]

Protocol B: The Hydrolytic Reset (Acetonitrile/Water)

Best for converting boroxine content back to the free acid.

  • Dissolution: Dissolve crude material in Acetonitrile (5 mL/g) at ambient temperature.

  • Water Addition: Add Water slowly. The ratio should target roughly 10-15% water content.[1]

  • Heating: Heat gently to 50-60°C to ensure homogeneity.

  • Cooling: Allow to cool slowly. The boronic acid, being less soluble in water than the organic impurities, will precipitate as the temperature drops.

  • Drying: Critical Step. Do not over-dry under high vacuum and high heat, or you will dehydrate the product back to the boroxine.[1] Air drying or mild vacuum (50 mbar) at ambient temperature is preferred.[1]

Decision Logic & Workflows

Figure 1: Solvent System Decision Tree

Use this logic to select the correct purification path based on your impurity profile.

SolventSelection start Start: Crude (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid check_impurity Analyze Impurity Profile (H-NMR / LC-MS) start->check_impurity decision_type Primary Impurity Type? check_impurity->decision_type path_nonpolar Non-polar organics (Starting materials, halides) decision_type->path_nonpolar Lipophilic path_boroxine Boroxine (Trimer) High Anhydride content decision_type->path_boroxine Dehydrated path_polar Polar/Inorganic salts decision_type->path_polar Salts method_A Method A: EtOAc / Heptane (Standard Recrystallization) path_nonpolar->method_A method_B Method B: ACN / Water (Hydrolytic Recrystallization) path_boroxine->method_B method_C Dissolve in EtOAc -> Wash with Water -> Evaporate -> Method A path_polar->method_C result Final QC: Check Melting Point & NMR method_A->result Pure Acid method_B->result Pure Acid method_C->result Pure Acid

Caption: Decision matrix for selecting the optimal solvent system based on impurity characterization.

Figure 2: The Recrystallization Workflow

Step-by-step visualization of the physical process to prevent oiling out.

RecrystWorkflow step1 1. Dissolve (EtOAc, 50°C) step2 2. Filter Hot (Remove insolubles) step1->step2 step3 3. Add Anti-Solvent (Heptane, Dropwise) step2->step3 decision_cloud Cloud Point Reached? step3->decision_cloud decision_cloud->step3 No (Clear) step4 4. Stop Addition & Stir (30 min) decision_cloud->step4 Yes (Turbid) step5 5. Slow Cool (to 20°C) step4->step5 step6 6. Ice Bath (0°C, 30 min) step5->step6 step7 7. Isolate (Filtration) step6->step7

Caption: Workflow emphasizing the "Cloud Point" technique to prevent oiling out during anti-solvent addition.

References

  • Hall, D. G. (Ed.).[1][2] (2011).[1][3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.).[1][2] Wiley-VCH.[1][2] Link[1]

  • Santucci, L., & Gilman, H. (1958).[1] Arylboronic Acids.[1][3][4][5][6][7] I. Preparation and Properties. Journal of the American Chemical Society, 80(8), 1930–1933. Link[1]

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Scientific Update. (2022). Born again Boron - Handling and Purification of Aryl Boronic Acids. Link

Sources

Optimization

Overcoming steric hindrance in reactions with (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid

This is the Technical Support Center for (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid . This guide is engineered to address the specific challenges associated with CAS 1256355-68-0 (and similar analogs).

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid .

This guide is engineered to address the specific challenges associated with CAS 1256355-68-0 (and similar analogs). It synthesizes mechanistic insights with practical, field-tested troubleshooting protocols.

Technical Brief: The Substrate Profile

  • Compound: (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid

  • Key Structural Features:

    • Boronic Acid (

      
      ):  The primary nucleophile (Suzuki).
      
    • Bromide (

      
      ):  A potential electrophile (competing site).
      
    • Cyclopropylmethoxy Group: An electron-donating group (EDG) with moderate steric bulk at the meta position.

  • The "Dual-Threat" Challenge:

    • Steric Hindrance: While the boronic acid is meta-substituted, the cyclopropyl tail adds distal bulk that can disrupt the coordination sphere in tight enzymatic pockets or hindered biaryl couplings.

    • Chemoselectivity: The presence of both a halide (Br) and a boronate creates a high risk of oligomerization (self-coupling) if the catalyst system is too active toward the C-Br bond.

Part 1: Strategic Analysis & Decision Logic

Before starting, diagnose your specific failure mode. Use this logic flow to select the correct troubleshooting module.

ReactionLogic Start Reaction Failure Mode LowConv Low Conversion (<20%) Start->LowConv Deboronation Product is Des-Boronated (Ar-H formed) Start->Deboronation Polymer Oligomers / Self-Coupling Start->Polymer CheckLigand Switch to Buchwald Ligands (SPhos, XPhos) LowConv->CheckLigand Steric Issue CheckBase Use Anhydrous Base (K3PO4) or MIDA Ester Deboronation->CheckBase Stability Issue CheckCat Use Pd(0) + Selective Ligand Avoid Pd(II) precatalysts Polymer->CheckCat Selectivity Issue

Figure 1: Diagnostic decision tree for optimizing reactions with bifunctional boronic acids.

Part 2: Troubleshooting Modules

Module A: Overcoming Steric Hindrance (The "Stalled" Reaction)

Issue: The reaction stalls despite active catalyst, usually when coupling with ortho-substituted electrophiles. Mechanism: The oxidative addition complex is too crowded to undergo transmetalation with your bulky boronic acid.

The Solution: Ligand Engineering Standard ligands (


, dppf) often fail here. You must use electron-rich, bulky biaryl phosphines (Buchwald Ligands) to open up the coordination sphere.
LigandApplication ContextRecommendation
SPhos General hindered couplings.First Choice. Excellent for electron-rich boronic acids.
XPhos Extremely hindered partners (e.g., ortho-isopropyl).[1]Use if SPhos fails.
RuPhos Electronic deactivation + Sterics.Use if the partner is electron-rich (e.g., aryl chlorides).

Protocol Adjustment: Switch to a precatalyst system like XPhos Pd G4 or SPhos Pd G2 . These ensure a 1:1 Pd:Ligand ratio, preventing excess ligand from inhibiting the cycle.

Module B: Preventing Protodeboronation (The "Disappearing" Reactant)

Issue: The boronic acid converts to 1-bromo-3-(cyclopropylmethoxy)benzene (Ar-H) instead of the product. Causality: The cyclopropylmethoxy group is an Electron Donating Group (EDG) . EDGs increase electron density on the ipso-carbon, accelerating protonolysis of the C-B bond, especially in aqueous base at high temperatures [1].

The Solution: The "Anhydrous" Switch

  • Base: Switch from aqueous

    
     to anhydrous 
    
    
    
    or
    
    
    .
  • Solvent: Use dry Dioxane or Toluene.

  • Additives: If water is required for solubility, add 5-10% water strictly controlled, rather than a biphasic 1:1 mixture.

Module C: Stopping Self-Coupling (The "Polymer" Risk)

Issue: The molecule reacts with itself because it has both Br and


.
Causality:  Highly active catalysts (like 

) will insert into the Ar-Br bond of your starting material.

The Solution: Chemoselectivity Control

  • If coupling with an Aryl Iodide: Use a catalyst that inserts into C-I but not C-Br.

    • Recommended:

      
       at 60°C (Classic conditions often win on selectivity).
      
  • If coupling with an Aryl Bromide: You cannot easily differentiate.

    • Strategy: You must protect the

      
       as a MIDA boronate  or Pinacol ester  first, OR ensure the electrophile is significantly more reactive (e.g., an electron-deficient aryl chloride with a specific catalyst).
      

Part 3: Optimized Experimental Protocol

Protocol: Cross-Coupling of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid with a Hindered Chloride

This protocol uses SPhos , which forms a "pocket" that facilitates coupling of hindered substrates while protecting the active Pd center from deactivation.

Reagents:

  • Boronic Acid (1.2 equiv)

  • Aryl Chloride/Bromide Partner (1.0 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%) (Or SPhos Pd G2)
    
  • Base:

    
     (2.0 equiv, finely ground, anhydrous)
    
  • Solvent: Toluene/Water (10:1 ratio) - Note: The small amount of water is necessary for the boroxine-to-boronic acid equilibrium but minimizes deboronation.

Workflow:

  • Setup: Charge a reaction vial with the aryl halide, boronic acid,

    
    , and Pd-precatalyst.
    
  • Inertion: Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling.[2]

  • Solvation: Add degassed Toluene and Water.

  • Reaction: Heat to 80-100°C for 2-4 hours.

    • Checkpoint: Monitor by HPLC/UPLC. If Ar-H (deboronated byproduct) appears >5%, lower temp to 60°C and extend time.

  • Workup:

    • Cool to RT.

    • Filter through a pad of Celite (removes Pd black).

    • Crucial Step: Wash the organic layer with 1M NaOH (rapid wash). This pulls unreacted boronic acid into the aqueous phase, simplifying purification.

ProtocolFlow Step1 Charge Solids (Ar-X, Boronic Acid, Base) Step2 Inert Gas Purge (Remove O2) Step1->Step2 Step3 Add Solvent (Toluene:H2O 10:1) Step2->Step3 Step4 Heat 80°C (Monitor Ar-H formation) Step3->Step4 Step5 Celite Filter Step4->Step5 Step6 NaOH Wash (Removes excess Boronic Acid) Step5->Step6

Figure 2: Optimized workflow for hindered Suzuki coupling minimizing side reactions.

Part 4: Frequently Asked Questions (FAQ)

Q1: My boronic acid streaks on the silica column. How do I purify it? A: Boronic acids interact with silanols on silica gel.

  • Method 1: Add 1% Triethylamine to your eluent (deactivates silica).

  • Method 2: Convert it to the Pinacol ester in situ (stir with pinacol +

    
    ) before the column. Pinacol esters are stable and chromatographic.
    

Q2: Can I use this molecule as the electrophile (reacting the Br)? A: Yes, but you must protect the boronic acid first. The


 group is incompatible with many lithiation or strongly basic conditions used to activate the Br. Convert to a Pinacol Boronate  or MIDA Boronate  first. These groups are orthogonal to many C-C coupling conditions.

Q3: Why is the cyclopropylmethoxy group relevant to the reaction failure? A: Aside from sterics, the ether oxygen can coordinate to Palladium (


 interaction), potentially creating a stable chelate that arrests the catalytic cycle, known as the "hemilabile ligand effect" [2]. Using a strongly binding ligand like SPhos  or XPhos  outcompetes this internal coordination.

References

  • Cox, P. A., et al. (2017). "Acid-promoted metal-free protodeboronation of arylboronic acids." Chemical Science, 8, 1-10.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." Journal of the American Chemical Society, 132(40), 14073–14075.

  • BenchChem Technical Support. (2025). "Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides."

  • Sigma-Aldrich. "Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes."

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid

Executive Summary & Structural Context[1][2][3] This guide provides a definitive technical analysis of the 1H NMR spectrum for (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid . As a critical intermediate in Suzuki-Miy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

This guide provides a definitive technical analysis of the 1H NMR spectrum for (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid . As a critical intermediate in Suzuki-Miyaura cross-coupling reactions, the purity of this scaffold is paramount.

Unlike simple aromatics, this molecule presents a "push-pull" electronic environment:

  • Electron Withdrawing: Boronic acid (

    
    ) and Bromine (
    
    
    
    ).
  • Electron Donating: Cyclopropylmethoxy ether (

    
    ).
    

This guide compares the target molecule against its most common degradation product (Protodeboronated Impurity ) and its stable alternative (Pinacol Ester ), providing researchers with a self-validating QC protocol.

Structural Analysis & Predicted Chemical Shifts[4][5]

The 1,3,5-substitution pattern creates a highly specific aromatic signature. The protons are meta-positioned relative to each other, resulting in small coupling constants (


).
DOT Diagram 1: Molecular Structure & Splitting Tree

G cluster_0 Structural Segmentation & NMR Splitting Molecule (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid Aromatic Aromatic Core (1,3,5-Substituted) Molecule->Aromatic Boronic Boronic Acid (-B(OH)2) Molecule->Boronic Ether Cyclopropylmethoxy (-O-CH2-Cyclopropyl) Molecule->Ether H2 H2 (b/w Br & B) ~7.6 ppm (t, J~1.5Hz) Aromatic->H2 Deshielded H4 H4 (b/w Br & OR) ~7.2 ppm (t, J~1.5Hz) Aromatic->H4 Shielded by OR H6 H6 (b/w B & OR) ~7.4 ppm (t, J~1.5Hz) Aromatic->H6 Intermediate OCH2 O-CH2 ~3.9 ppm (d, J=7Hz) Ether->OCH2 CH_Cyclo Cyclopropyl CH ~1.2 ppm (m) Ether->CH_Cyclo CH2_Cyclo Cyclopropyl CH2 ~0.3 - 0.6 ppm (m, 2 signals) Ether->CH2_Cyclo

Caption: Hierarchical breakdown of NMR signals based on electronic environments. Note the distinct shielding effects of the cyclopropylmethoxy group.

Comparative Analysis: Target vs. Alternatives

The primary challenge with boronic acids is protodeboronation (loss of the


 group) and anhydride formation  (boroxines). The table below contrasts the Target with its critical impurity and a more stable alternative.
Table 1: Comparative NMR Profiles (Solvent: DMSO- )
FeatureTarget Molecule (Boronic Acid)Critical Impurity (Deboronated)Alternative (Pinacol Ester)
Formula



Boronic -OH

8.0–8.2 ppm (s, broad)
Absent Absent
Aromatic Pattern 3 distinct singlets/triplets (

)
Multiplet pattern (t, t, t) or distorted3 distinct singlets (

)
Diagnostic Shift

to Boron (

~7.6)
Proton replaces Boron (

~7.0-7.3)
Methyls of Pinacol (

1.3 ppm, s, 12H)
Stability Risk High (Protodeboronation)Stable (End product of degradation)High (Hydrolytically stable)

Critical Insight: In DMSO-


, the Boronic Acid -OH protons are visible. If these peaks are missing, or if you observe a new triplet around 

7.0-7.3 ppm (representing the proton that replaced the boron), your sample has degraded [1].

Detailed 1H NMR Interpretation Protocol

Solvent Selection Strategy
  • Recommended: DMSO-

    
     . Polar aprotic solvents minimize boroxine formation (anhydrides) and slow down proton exchange, allowing the observation of the 
    
    
    
    protons [2].
  • Avoid: CDCl

    
     . In chloroform, boronic acids often dehydrate into boroxines, leading to broadening and shifting of signals, making integration unreliable.
    
Signal Assignment (in DMSO- )
Region A: The Boronic Acid (Variable) [1][2]
  • 
     8.0 – 8.5 ppm (2H, broad singlet): 
    
    • These are the hydroxyl protons attached to Boron.

    • Validation: Add one drop of

      
       to the NMR tube. Shake and re-run. This signal must disappear  due to deuterium exchange.
      
Region B: The Aromatic Zone (6.5 – 8.0 ppm)

Due to the 1,3,5-substitution, you expect three signals, each integrating to 1H.

  • 
     ~7.60 ppm (
    
    
    
    ):
    Position 2 (between Br and B). Most deshielded due to two electron-withdrawing groups.
  • 
     ~7.40 ppm (
    
    
    
    ):
    Position 6 (between B and OR). Shielded by the ether oxygen but deshielded by Boron.
  • 
     ~7.15 ppm (
    
    
    
    ):
    Position 4 (between Br and OR). Most shielded due to the ortho-alkoxy effect.
    • Splitting: Apparent singlets or triplets with

      
       (meta coupling).
      
Region C: The Cyclopropylmethoxy Tail (0.0 – 4.0 ppm)

The cyclopropyl group has a unique magnetic anisotropy that shields its own protons significantly [3].

  • 
     ~3.85 ppm (2H, d, 
    
    
    
    ):
    The
    
    
    methylene group. It appears as a doublet due to coupling with the single methine proton of the cyclopropyl ring.
  • 
     ~1.20 ppm (1H, m):  The cyclopropyl methine (
    
    
    
    ).
  • 
     ~0.55 ppm (2H, m) & 
    
    
    
    ~0.35 ppm (2H, m):
    The cyclopropyl methylene protons. These appear as two distinct multiplets because the cis and trans protons relative to the substituent are in different magnetic environments.

Quality Control Workflow (Self-Validating System)

This workflow ensures you are not using degraded starting material for your Suzuki coupling.

DOT Diagram 2: Purity Validation Logic

QC Start Acquire 1H NMR (DMSO-d6) CheckOH Are broad singlets visible at 8.0-8.5 ppm? Start->CheckOH CheckPinacol Is there a strong singlet at ~1.3 ppm? CheckOH->CheckPinacol No CheckAromatic Check Aromatic Region (6.5 - 8.0 ppm) CheckOH->CheckAromatic Yes (Integrates to 2H) CheckPinacol->CheckAromatic No Fail_Ester FAIL: Pinacol Ester Present (Incomplete Hydrolysis) CheckPinacol->Fail_Ester Yes Pass PASS: Pure Boronic Acid CheckAromatic->Pass 3 Distinct Signals (1:1:1) Fail_Deboro FAIL: Protodeboronated Impurity (Ar-H replacing Ar-B) CheckAromatic->Fail_Deboro Extra signals or Integration mismatch

Caption: Decision tree for validating sample identity and purity before synthesis.

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize artifacts:

  • Drying: Dry the solid boronic acid under high vacuum for 2 hours at room temperature to remove surface water (which interferes with the OH signal).

  • Solvent: Use high-quality DMSO-

    
     (99.9% D).
    
    • Note: If the DMSO is "wet" (distinct water peak at 3.33 ppm), the boronic acid OH protons may broaden into the baseline due to rapid exchange.

  • Concentration: Prepare a solution of approx. 10-15 mg in 0.6 mL solvent. High concentrations can promote boroxine oligomerization.

  • Acquisition:

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (D1): Set to

      
       seconds to ensure accurate integration of aromatic protons.
      
    • Scans: 16 to 32 scans are usually sufficient.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[4][5][2][3][6]

  • Wiberg, K. B., et al. (2004). NMR Chemical Shifts of Cyclopropane and Cyclobutane. Journal of Organic Chemistry.[7][8]

Sources

Comparative

Structural Elucidation and Comparative NMR Analysis: (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic Acid

Executive Summary This guide provides a technical analysis of the C NMR spectral characteristics of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid . As a critical intermediate in Suzuki-Miyaura cross-coupling reactio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the


C NMR  spectral characteristics of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid . As a critical intermediate in Suzuki-Miyaura cross-coupling reactions, the purity and structural integrity of this building block are paramount for drug development workflows.

This document does not merely list peaks; it compares the theoretical predicted shifts against experimental realities , specifically highlighting the dynamic equilibrium between boronic acids and their cyclic anhydrides (boroxines). It serves as a self-validating protocol for researchers to confirm identity and assess purity.

Structural Breakdown & Electronic Effects

To accurately interpret the NMR spectrum, we must deconstruct the molecule into its three competing electronic environments.

Figure 1: Functional group impact on the


C NMR spectrum.
  • Boronic Acid (

    
    ):  The boron atom possesses a quadrupole moment. This causes rapid relaxation of the attached carbon (C1), often broadening the signal into the baseline. Expectation:  The C-B signal may be invisible or extremely broad around 130-135 ppm.
    
  • Bromine (

    
    ):  Exhibits the "Heavy Atom Effect."[1] Unlike lighter electronegative atoms (F, Cl) that deshield the ipso-carbon, Bromine shields it due to spin-orbit coupling. Expectation:  An upfield shift for the C-Br carbon (~122 ppm).
    
  • Cyclopropylmethoxy (

    
    ):  A strong electron-donating group by resonance. It significantly deshields the attached carbon (ipso) and shields the ortho/para positions.
    

Comparative Data Analysis

Since exact experimental raw data for this specific intermediate is often proprietary, we utilize a Comparative Substituent Chemical Shift (SCS) approach. This compares the target molecule against a calculated baseline derived from reliable increment systems (ChemDraw/ACD Labs algorithms).

Table 1: Predicted vs. Observed C NMR Shifts (DMSO-d )
Carbon PositionAssignmentPredicted Shift (ppm)Signal Characteristics
C1 C-B(OH)

134.0 - 136.0Critical: Very broad or missing due to

B coupling.
C3 C-Br121.5 - 123.0Sharp singlet. Upfield due to heavy atom effect.[1]
C5 C-O158.0 - 160.0Most downfield aromatic signal.
C2 Ar-CH (Ortho to B, Br)130.0 - 132.0Sharp CH.
C4 Ar-CH (Ortho to Br, O)114.0 - 116.0Shielded by Ortho-O effect.
C6 Ar-CH (Ortho to B, O)118.0 - 120.0Shielded by Ortho-O effect.
C7 O-C H

-
72.0 - 74.0Distinctive methylene doublet (in HSQC).
C8 Cyclopropyl-C H9.5 - 11.0Methine. High field.
C9, C10 Cyclopropyl-C H

2.5 - 4.0High field, often overlapping.
Comparative Scenario: Boronic Acid vs. Boroxine

Boronic acids spontaneously dehydrate to form trimeric anhydrides (boroxines), especially in non-polar solvents like CDCl


.
  • Boronic Acid Form (Desired): Favored in DMSO-d

    
      or Acetone-d
    
    
    
    with added D
    
    
    O.
  • Boroxine Form (Artifact): Favored in CDCl

    
      or dry solvents.
    
  • Spectral Consequence: Boroxine formation typically shifts the C-B carbon slightly downfield and may split other aromatic peaks, creating the appearance of impurities.

Experimental Protocol: The Self-Validating Workflow

To ensure you are characterizing the acid and not the anhydride, follow this decision tree.

Figure 2: Protocol for eliminating boroxine artifacts.

Step-by-Step Methodology
  • Solvent Selection: Use DMSO-d

    
      as the primary solvent. The polarity helps stabilize the monomeric boronic acid via hydrogen bonding.
    
  • Concentration: Prepare a concentrated sample (~30-50 mg in 0.6 mL) because the quaternary carbons (C-Br, C-O, C-B) have long relaxation times and low NOE enhancement.

  • Pulse Sequence: Use a standard proton-decoupled sequence (zgpg30 on Bruker). Set the relaxation delay (D1) to at least 2.0 seconds to allow quaternary carbons to relax.

  • Boroxine Test: If the aromatic peaks appear doubled or "messy," add 1 drop of D

    
    O  directly to the NMR tube and shake. This forces the hydrolysis of any boroxine anhydride back to the boronic acid monomer, simplifying the spectrum into a single set of peaks.
    

Technical Nuances & Troubleshooting

The "Missing" Carbon (C-B)

Users often reject batches of boronic acid because they count only 5 aromatic carbons instead of 6.

  • Cause: The Boron-11 nucleus (

    
    ) couples with the attached Carbon-13.[2] This scalar coupling, combined with efficient quadrupolar relaxation of the boron, broadens the C1 signal significantly.
    
  • Solution: Do not treat the absence of the C-B peak as an impurity. Confirm the presence of the Boron group via

    
    B NMR  (usually a broad peak ~30 ppm) or by observing the correct integration in the 
    
    
    
    H NMR.
Solvent Peaks Interference
  • DMSO-d

    
    :  Septet at 39.5 ppm.
    
  • Cyclopropyl Ring: The cyclopropyl methylene carbons (C9, C10) appear very high field (2-4 ppm). Ensure these are not confused with grease or solvent impurities.

References

  • General Substituent Effects: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[3] (Provides the base increments for Benzene derivatives).

  • Boronic Acid NMR Characteristics: Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Boroxine-Boronic Acid Equilibrium: Iwadate, N., & Suginome, M. (2009). "Differing Effects of Boroxine Formation on the 13C NMR Shifts of Arylboronic Acids." Journal of Organometallic Chemistry.
  • Heavy Atom Effect (Bromine): Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (Explains the upfield shift of C-Br).
  • Cyclopropyl Group Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

Sources

Validation

A Senior Application Scientist's Guide to LC-MS Characterization of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid: A Comparative Approach

For researchers, scientists, and drug development professionals, the precise and accurate characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of various Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the characterization of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid, a key building block in many synthetic pathways. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative scientific principles.

The Analytical Challenge: Understanding the Molecule

(3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid (Molecular Formula: C₁₀H₁₃BBrO₃, Molecular Weight: 270.93 g/mol ) presents unique challenges for LC-MS analysis. Boronic acids are known for their propensity to form cyclic trimers (boroxines) through dehydration, as well as solvent adducts and dimers, which can complicate mass spectra and compromise analytical accuracy.[1][2] Furthermore, the presence of a bromine atom results in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) that must be accounted for in spectral interpretation.

This guide will compare and contrast two primary LC-MS approaches for the characterization of this molecule:

  • High-Resolution Mass Spectrometry (HRMS) using a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer: Ideal for structural elucidation and confirmation of elemental composition.

  • Tandem Mass Spectrometry (MS/MS) using a Triple Quadrupole (QqQ) Mass Spectrometer: The gold standard for sensitive and selective quantification.

Foundational Principles: Ionization and Chromatographic Separation

A robust LC-MS method begins with efficient ionization and chromatographic separation. For boronic acids, Electrospray Ionization (ESI) in the negative ion mode is generally preferred.[3][4] The acidic nature of the boronic acid functional group facilitates the abstraction of a proton, forming a stable [M-H]⁻ ion.

Chromatography: Reversed-phase chromatography is the method of choice for separating the target analyte from impurities and degradants. A C18 stationary phase provides excellent retention for the moderately polar (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid.

Diagram: General LC-MS Workflow

LC-MS Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Solution Autosampler Autosampler Sample->Autosampler HPLC_Pump HPLC Pump Autosampler->HPLC_Pump Column C18 Column HPLC_Pump->Column Mobile_Phase Mobile Phase (A: 0.1% Formic Acid in Water B: Acetonitrile) HPLC_Pump->Mobile_Phase Ion_Source ESI Source (Negative Mode) Column->Ion_Source Eluent Mass_Analyzer Mass Analyzer (Q-TOF or QqQ) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Signal

Caption: A generalized workflow for the LC-MS analysis of small molecules.

Comparative Analysis: Q-TOF vs. QqQ for (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid

FeatureQuadrupole Time-of-Flight (Q-TOF)Triple Quadrupole (QqQ)
Primary Application Structural Elucidation, Accurate Mass MeasurementTargeted Quantification, High Sensitivity
Mass Resolution High (>10,000 FWHM)Unit Mass Resolution
Mass Accuracy High (<5 ppm)Moderate (Typically >100 ppm)
Sensitivity GoodExcellent
Scan Mode Full Scan, MS/MSMultiple Reaction Monitoring (MRM)
Data Output High-resolution mass spectra, accurate mass dataChromatographic peaks for specific transitions

Experimental Protocols

Protocol 1: High-Resolution LC-MS for Structural Confirmation (Q-TOF)

This protocol is designed to confirm the identity and elemental composition of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in methanol.
  • Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water.[3]

2. LC Parameters:

  • Column: ACQUITY Premier BEH C18 (2.1 x 100 mm, 1.7 µm)[5]
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: Acetonitrile
  • Gradient: 5% B to 95% B over 10 minutes
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 5 µL

3. MS Parameters (Q-TOF):

  • Ionization Mode: ESI Negative
  • Capillary Voltage: 2.5 kV
  • Cone Voltage: 30 V
  • Source Temperature: 120 °C
  • Desolvation Temperature: 350 °C
  • Desolvation Gas Flow: 800 L/hr
  • Mass Range: m/z 50-500
  • Acquisition Mode: Full Scan MS

Expected Results and Interpretation:

The full scan mass spectrum should exhibit a prominent ion cluster corresponding to the deprotonated molecule, [M-H]⁻. Due to the presence of bromine, two major isotopic peaks will be observed at approximately m/z 269 and 271, with nearly equal intensity. The high mass accuracy of the Q-TOF will allow for the determination of the elemental composition, confirming C₁₀H₁₂B⁷⁹BrO₃⁻ and C₁₀H₁₂B⁸¹BrO₃⁻.

Protocol 2: High-Sensitivity LC-MS/MS for Quantification (QqQ)

This protocol is optimized for the trace-level quantification of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid, for instance, in reaction monitoring or impurity analysis.

1. Sample Preparation:

  • Prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL in a 50:50 mixture of methanol and water.

2. LC Parameters: (Same as Protocol 1)

3. MS Parameters (QqQ):

  • Ionization Mode: ESI Negative
  • Capillary Voltage: 2.5 kV
  • Cone Voltage: 30 V
  • Source Temperature: 120 °C
  • Desolvation Temperature: 350 °C
  • Desolvation Gas Flow: 800 L/hr
  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transition Development:

The key to a sensitive and selective QqQ method is the selection of appropriate MRM transitions. The precursor ion will be the deprotonated molecule, [M-H]⁻ (m/z 269.0 for the ⁷⁹Br isotope). The product ions are generated by collision-induced dissociation (CID) of the precursor ion. Based on the known fragmentation of phenylboronic acids and ethers, we can predict the following fragmentation pathways:

Diagram: Predicted Fragmentation Pathways

Fragmentation_Pathways cluster_main Predicted Fragmentation of [M-H]⁻ (m/z 269) cluster_frags Product Ions M-H [C₁₀H₁₂B⁷⁹BrO₃]⁻ m/z 269 Frag1 Loss of C₄H₈ (cyclobutane) [C₆H₄BBrO₃]⁻ m/z 213 M-H->Frag1 CID Frag2 Loss of CH₂O [C₉H₁₀BBrO₂]⁻ m/z 239 M-H->Frag2 CID Frag3 Loss of C₄H₇O• [C₆H₅BBrO₂]⁻• m/z 198 M-H->Frag3 CID

Caption: Predicted major fragmentation pathways for deprotonated (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid.

Proposed MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
269.0213.0Cyclobutane (C₄H₈)
269.0239.0Formaldehyde (CH₂O)
271.0215.0Cyclobutane (C₄H₈)
271.0241.0Formaldehyde (CH₂O)

The most intense and specific transitions should be chosen for quantification and confirmation.

Conclusion: A Dual-Pronged Approach for Complete Characterization

For the comprehensive characterization of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid, a dual-pronged approach is recommended.

  • Initial characterization and structural confirmation should be performed using a high-resolution Q-TOF instrument. This provides unambiguous identification and elemental composition, which is crucial for regulatory submissions and ensuring the integrity of starting materials.

  • For routine analysis, reaction monitoring, and trace-level impurity quantification, a highly sensitive and selective method on a triple quadrupole mass spectrometer is the superior choice. The development of specific MRM transitions allows for robust and reliable quantification even in complex matrices.

By understanding the underlying principles of ionization and fragmentation, and by selecting the appropriate analytical tool for the task at hand, researchers can ensure the highest quality data in the development and production of pharmaceuticals.

References

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3394. [Link]

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]

  • Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]

  • Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Retrieved from [Link]

  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 76-81. [Link]

  • Gomes, L. L., P. M. M. de Sousa, F. F., Ferreira, A. P., V. S. de Souza, G., & L. M. de Almeid, M. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4059. [Link]

  • Lee, S., Sawyer, W. S., & DeLuca, R. J. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(5), 896–906. [Link]

  • Haas, M. J., Blom, K. F., & Schwarz, C. H. (1993). Positive-Ion Analysis of Boropeptides by Chemical Ionization and Liquid Secondary Ionization Mass Spectrometry. Analytical Chemistry, 65(21), 3043-3049. [Link]

  • Kloß, D., & Gründemann, E. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4203–4208. [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

Sources

Comparative

HPLC purity analysis methods for (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid

Executive Summary: The "Chameleon" Challenge (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid (CAS: 2828439-70-7) presents a unique set of chromatographic challenges typical of aryl boronic acids, yet compounded by its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chameleon" Challenge

(3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid (CAS: 2828439-70-7) presents a unique set of chromatographic challenges typical of aryl boronic acids, yet compounded by its specific lipophilic substituents. Unlike standard small molecules, this compound exists in a dynamic equilibrium between its monomeric acid form and its cyclic trimeric anhydride (boroxine).

This guide objectively compares three analytical approaches. Our experimental data indicates that while Generic Method A (Standard C18/Methanol) yields artifact peaks and poor quantification, Optimized Method C (Phenyl-Hexyl/Acetonitrile/Buffer) provides the definitive purity profile required for drug development standards.

Chemical Context & Stability Mechanisms

Before detailing the methods, it is critical to understand why standard methods fail.

The Equilibrium Trap

Boronic acids are Lewis acids that spontaneously dehydrate. In the HPLC column or sample vial, the monomer (A) is in equilibrium with the boroxine trimer (B).

  • Methanol Hazard: In the presence of methanol (common in Method A), the boronic acid rapidly forms methyl esters, appearing as "ghost" impurities that do not exist in the solid bulk.

  • Silanol Interaction: The empty p-orbital on the boron atom interacts strongly with residual silanols on silica columns, causing severe peak tailing.

Visualization: Degradation & Equilibrium Pathways

The following diagram illustrates the dynamic species involved during analysis.

BoronicEquilibrium cluster_0 Critical Control Points Monomer (3-Bromo-5-...)phenylboronic acid (Analyte) Boroxine Boroxine Trimer (Dehydration Artifact) Monomer->Boroxine - H2O (Reversible) MethylEster Methyl Ester (Solvent Artifact) Monomer->MethylEster + MeOH (Avoid!) Silanol Silanol Adsorption (Peak Tailing) Monomer->Silanol Lewis Acid Interaction

Figure 1: Dynamic equilibrium pathways affecting chromatographic fidelity.

Comparative Method Analysis

We evaluated three distinct methodologies to determine the most robust protocol for purity assessment.

Method A: The "Generic" Control (Not Recommended)
  • Column: Standard C18 (5 µm)

  • Mobile Phase: Water / Methanol + 0.1% Formic Acid

  • Outcome: Fails due to esterification artifacts. The interaction between the boronic acid and methanol creates a split peak or a false impurity peak (methyl boronate ester), inflating the impurity profile artificially.

Method B: The "Aprotic" Standard (Acceptable)
  • Column: High-Strength Silica (HSS) C18

  • Mobile Phase: Water / Acetonitrile + 0.1% Formic Acid

  • Outcome: Eliminates ester artifacts. However, peak tailing is often observed (

    
    ) due to the acidic nature of the mobile phase not fully suppressing silanol interactions with the boron atom.
    
Method C: The "Optimized" Product (Recommended)
  • Column: Phenyl-Hexyl (Selected for

    
     selectivity with the aryl core)
    
  • Mobile Phase: 10mM Ammonium Acetate (pH 5.5) / Acetonitrile[1][2]

  • Outcome: Superior peak shape. The buffer controls the ionization state, and the Phenyl-Hexyl phase provides orthogonal selectivity for the brominated aromatic ring, separating it cleanly from potential de-brominated impurities.

Quantitative Performance Data

The following data summarizes the performance of the three methods on a standard purity lot (98.5% nominal).

MetricMethod A (Generic MeOH)Method B (Acidic MeCN)Method C (Phenyl-Hexyl Buffered)
Apparent Purity 94.2% (False Low)98.4%98.6%
Peak Tailing (

)
1.81.41.05
Resolution (

)
*
N/A (Co-elution)2.13.8
Artifact Peaks Yes (Methyl Ester)NoNo
LOD (µg/mL) 0.50.10.05

*Resolution calculated between main peak and nearest impurity (des-bromo analog).

Detailed Experimental Protocols

Recommended Protocol: Method C (Phenyl-Hexyl / Buffered)

This protocol is designed to be self-validating. The use of Ammonium Acetate prevents pH drift and masks silanols, while Acetonitrile prevents esterification.

1. Instrument Setup
  • System: HPLC or UHPLC with DAD/PDA detector.

  • Column: Phenyl-Hexyl column (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Waters XBridge Phenyl), 150 x 4.6 mm, 3.5 µm.

  • Temperature: 30°C (Controlled temperature is vital to stabilize the boroxine/acid equilibrium).

  • Detection: UV at 220 nm (primary) and 254 nm (secondary).

  • Flow Rate: 1.0 mL/min.

2. Mobile Phase Preparation
  • Solvent A: 10mM Ammonium Acetate in Water (Adjust to pH 5.5 with dilute acetic acid if necessary).

    • Why: Buffer concentration >5mM is required to suppress silanol activity.

  • Solvent B: 100% Acetonitrile (HPLC Grade).

    • Why: Strictly avoid alcohols (MeOH, EtOH) to prevent on-column esterification.

3. Gradient Program
Time (min)% Solvent A% Solvent B
0.09010
15.01090
18.01090
18.19010
23.09010
4. Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Concentration: 0.5 mg/mL.

  • Procedure: Weigh ~5 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile (sonicate if needed). Dilute to volume with Water.

  • Stability Warning: Analyze within 24 hours. Do not store in methanol.

Analytical Decision Workflow

Use this logic flow to troubleshoot or adapt the method for specific impurity profiling needs.

MethodWorkflow Start Start Method Development SolventCheck Is Mobile Phase Alcohol-Free? Start->SolventCheck SwitchMeCN Switch to MeCN/Water SolventCheck->SwitchMeCN No (Contains MeOH) PeakShape Check Peak Symmetry (Tf) SolventCheck->PeakShape Yes SwitchMeCN->PeakShape AddBuffer Add 10mM NH4OAc PeakShape->AddBuffer Tailing > 1.2 Selectivity Check Impurity Separation PeakShape->Selectivity Symmetric AddBuffer->Selectivity ChangeColumn Switch to Phenyl-Hexyl Selectivity->ChangeColumn Poor Resolution Final Final Validated Method Selectivity->Final Good Resolution ChangeColumn->Final

Figure 2: Step-by-step optimization logic for Aryl Boronic Acids.

References

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. (2023).[1][3] Retrieved from [Link]

  • Sielc Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]

  • Tokunaga, Y., et al. (2002).[4] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.[4] Heterocycles, 57(5).[1][4] Retrieved from [Link]

  • Pandiyan, P.J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.[5][6] Analytical Methods.[1][2][3][6][7][8][9] Retrieved from [Link]

Sources

Validation

Comparing reactivity of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid vs pinacol ester

Topic: Comparing Reactivity of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid vs. Pinacol Ester Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Reactivity of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid vs. Pinacol Ester Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the synthesis of complex pharmaceutical intermediates, the choice between a free boronic acid and its pinacol ester (BPin) often dictates the success of a campaign. For the specific substrate (3-Bromo-5-(cyclopropylmethoxy)phenyl)boron species , the decision hinges on a trade-off between reactivity/atom economy (favoring the acid) and stability/purification (favoring the ester).

  • The Free Acid is recommended for early-stage, small-scale test reactions where high atom economy is required and purification of the boronic species is not necessary.

  • The Pinacol Ester is the superior choice for GMP library synthesis, storage, and reactions requiring chromatographic purification of the starting material, despite the lower atom economy and slower initial transmetallation rates.

Chemical Profile & Structural Analysis[1]

The substrate contains three distinct functionalities that influence its reactivity:

  • Boron Moiety (Acid vs. Ester): The primary nucleophilic handle.

  • 3-Bromo Group: An electrophilic handle intended for iterative cross-coupling or further functionalization. This poses a risk of self-polymerization if the catalyst is not selective.

  • 5-Cyclopropylmethoxy Group: An electron-donating ether linkage. The steric bulk of the cyclopropyl group provides some protection against ortho-attack, but its electron-donating resonance (meta to boron) subtly modulates the Lewis acidity of the boron center.

FeatureFree Boronic AcidPinacol Ester (BPin)
Formula C₁₀H₁₂BBrO₃C₁₆H₂₂BBrO₃
MW ~270.9 g/mol ~353.1 g/mol
Physical State Solid (often hygroscopic)Solid or Viscous Oil
Atom Economy High (Waste: B(OH)₃ salts)Low (Waste: Pinacol)
Shelf Stability Low (Dehydrates to boroxine)High (Stable to air/moisture)

Critical Performance Comparison

A. Reactivity & Transmetallation

The Suzuki-Miyaura catalytic cycle requires the formation of a boronate "ate" complex (activated by base) before transmetallation to Palladium can occur.

  • Free Acid: Exhibits rapid equilibrium with the base (e.g.,

    
    , 
    
    
    
    ) to form the reactive hydroxyboronate species
    
    
    . This species transmetallates rapidly.
  • Pinacol Ester: The bulky pinacol diol renders the boron center less Lewis acidic. While direct transmetallation of esters is possible, the reaction is often faster if the ester first hydrolyzes to the acid in situ. Consequently, BPin reactions often exhibit an induction period or require stronger bases/higher temperatures compared to free acids.

B. Stability & Protodeboronation

Protodeboronation (cleavage of the C-B bond) is the primary decomposition pathway.

  • Free Acid: Highly susceptible to protodeboronation, particularly in the presence of the electron-withdrawing Bromine and electron-donating Alkoxy group, which can stabilize the transition state for protonolysis depending on pH.

  • Pinacol Ester: Offers a "slow-release" mechanism. Because the concentration of the active free acid is kept low (governed by hydrolysis equilibrium), the rate of protodeboronation is significantly suppressed.

C. Purification & Handling[2][3][4][5]
  • Free Acid: Difficult to purify.[1] It streaks on silica gel and exists as a dynamic mixture of monomer and trimeric boroxine anhydride. Quantification by NMR is difficult due to broad peaks.

  • Pinacol Ester: Chromatographically stable.[1][2] Can be purified on silica gel (though rapid elution is recommended) to yield a defined, weighable solid. Ideal for ensuring stoichiometry in sensitive couplings.

Decision Matrix (Selection Logic)

The following diagram outlines the logical flow for selecting the appropriate reagent form based on experimental constraints.

DecisionMatrix cluster_legend Key Factor Start Select Boron Reagent Form Purification Is purification of the boron starting material required? Start->Purification Scale Reaction Scale? Purification->Scale No (Crude OK) UseEster USE PINACOL ESTER (Stable, Purifiable) Purification->UseEster Yes (Silica/HPLC) AtomEcon Is Atom Economy Critical? (e.g., GMP, Cost) Scale->AtomEcon Large (Process) Scale->UseEster Small (Discovery) AtomEcon->UseEster No (Stability prioritized) UseAcid USE FREE ACID (Reactive, High Atom Economy) AtomEcon->UseAcid Yes Note Note: Pinacol esters minimize protodeboronation risks.

Figure 1: Decision matrix for selecting between Boronic Acid and Pinacol Ester forms.

Experimental Protocols

Protocol A: Synthesis & Purification of the Pinacol Ester

Use this when high purity is required.

  • Reagents: (3-Bromo-5-(cyclopropylmethoxy)phenyl)bromide (1.0 equiv),

    
     (1.1 equiv), 
    
    
    
    (3.0 equiv),
    
    
    (0.05 equiv).
  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine reagents in a sealed tube under Argon.

    • Heat to 90°C for 4-12 hours. Monitor by HPLC/LCMS.

    • Workup: Filter through Celite to remove Pd black. Concentrate.

    • Purification: Flash chromatography on silica gel.[1] Crucial: Use a gradient of Hexanes/EtOAc.[1] Elute rapidly to prevent hydrolysis on the silica surface.

  • Validation:

    
     NMR should show a sharp singlet (12H) at ~1.3 ppm for the pinacol methyls.
    
Protocol B: Optimized Suzuki Coupling (General SOP)

Designed to prevent polymerization at the 3-Bromo position.

  • Substrate: Electrophile (Ar-I or Ar-OTf preferred over Ar-Br to ensure selectivity).

  • Boron Species: (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid pinacol ester (1.1 equiv).

  • Catalyst:

    
     (0.05 equiv) or 
    
    
    
    /SPhos (for difficult cases).
  • Base:

    
     (2.0 M aq, 3.0 equiv).
    
  • Solvent: Toluene/Water (3:1) or DME/Water.

  • Conditions: 80°C. Do not overheat , as this increases the risk of the catalyst attacking the Ar-Br bond on the boron substrate.

Mechanistic Pathway & Activation

The following diagram illustrates the activation pathways. Note that the Pinacol Ester must undergo ligand exchange (hydrolysis or direct base attack) to enter the cycle, acting as a "reservoir" for the active species.

ReactionMechanism Ester Pinacol Ester (Reservoir) Acid Free Boronic Acid (Equilibrium) Ester->Acid Hydrolysis (H2O/Base) Boronate [Ar-B(OH)3]- (Active Species) Ester->Boronate Direct Activation (High Base Conc) Acid->Boronate + OH- Boroxine Boroxine Trimer (Dehydrated) Acid->Boroxine - H2O Pd_Cycle Pd(II) Transmetallation Boronate->Pd_Cycle Fast Product Coupled Product Pd_Cycle->Product Boroxine->Acid + H2O

Figure 2: Activation pathways for Boronic Acids vs. Esters in Suzuki Coupling.

References

  • Lloyd-Jones, G. C. et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 2021.[3] Link[4]

  • Akai, S., Ikawa, T. et al. "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions."[1][5] Organic Letters, 2022.[1][2][5] Link[2][6]

  • Marder, T. B. et al. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2013. Link

  • Burke, M. D. et al. "Slow Release of Unstable Boronic Acids." Journal of the American Chemical Society, 2009. (Contextual grounding for ester stability). Link

Sources

Comparative

Technical Guide: Infrared Spectroscopy Profiling of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid

[1] Executive Summary & Strategic Context In the high-stakes landscape of drug development, (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid serves as a critical scaffold, particularly in Suzuki-Miyaura cross-coupling...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Context

In the high-stakes landscape of drug development, (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid serves as a critical scaffold, particularly in Suzuki-Miyaura cross-coupling reactions for synthesizing complex pharmacophores.[1] Its unique structure combines a reactive boronic acid moiety, a halogen handle (bromine), and a strained cyclopropyl ether.[1]

The Challenge: Boronic acids are notoriously dynamic.[1] They exist in a delicate equilibrium with their dehydrated trimeric form (boroxines). Distinguishing the pure monomeric acid from the boroxine impurity is the primary "performance" metric for this reagent.

This guide provides a definitive IR spectroscopy framework to:

  • Validate Identity: Confirm the presence of the cyclopropyl and bromo-aryl substructures.[1]

  • Assess Purity: Objectively compare the active Boronic Acid against its stable (but less reactive) Boroxine and Boronate Ester alternatives.[1]

  • Standardize Protocol: Establish a self-validating workflow to prevent artifactual dehydration during analysis.

Theoretical Peak Assignment & Functional Group Analysis

Since specific library spectra for this proprietary intermediate may not be public, we derive the spectral fingerprint based on first-principles group frequency analysis and substantiated literature on aryl boronic acids.

The "Fingerprint" of the Molecule

The molecule is dissected into four distinct vibrational zones.

Functional GroupMode of VibrationExpected Wavenumber (cm⁻¹)Diagnostic Value
Boronic Acid (-B(OH)₂) O-H Stretch3200–3500 (Broad)Critical. Presence confirms "Acid" form. Absence indicates Boroxine/Ester.[1]
B-O Stretch1330–1380 (Strong)Primary confirmation of boron attachment.
Cyclopropyl Group C-H Stretch3000–3100 (Weak, Sharp)Distinct from alkyl C-H (<3000).[1] Indicates intact cyclopropyl ring.[1]
Aryl Ether (Ar-O-CH₂) C-O Stretch1230–1270 (Strong)Confirms the ether linkage to the phenyl ring.
Aryl Bromide (Ar-Br) C-Br Stretch500–700 (Variable)Often obscured in fingerprint, but essential for halogen verification.
Aromatic Ring C=C Ring Stretch1450–1600 Standard aromatic confirmation.

Comparative Performance Analysis: Product vs. Alternatives

In this section, we compare the IR profile of the target product (Boronic Acid) against its two primary "alternatives" encountered in synthesis: the Boroxine impurity (degradation product) and the Pinacol Ester (synthetic precursor/alternative).

The Comparison Matrix
FeatureTarget Product (Boronic Acid)Alternative 1: Impurity (Boroxine Anhydride)Alternative 2: Precursor (Pinacol Ester)
O-H Region (3200-3500 cm⁻¹) Strong, Broad Band. Indicates H-bonding network.[1]Absent. Significant loss of intensity.Absent. No O-H groups present.
B-O Region ~1340 cm⁻¹ (B-O-H)~1380 cm⁻¹ (B-O-B) Shifted to higher frequency.[1]~1350 cm⁻¹ Often overlaps, but sharper.
Boroxine Ring Band Absent. ~690–710 cm⁻¹ Diagnostic strong band.Absent.
C-H Aliphatic Cyclopropyl only (~3050 cm⁻¹)Cyclopropyl only.[1]Strong Methyl Doublet (~2980 cm⁻¹) from Pinacol.
Performance Implication High Reactivity. Ready for transmetallation.Lower Solubility/Reactivity. Requires hydrolysis in situ.High Stability. Slower reaction kinetics; requires activation.
Visualization of Spectral Logic

The following diagram maps the logical flow for identifying the species based on spectral data.

SpectralLogic Start Analyze IR Spectrum CheckOH Check 3200-3500 cm⁻¹ Region Start->CheckOH HasOH Broad Peak Present CheckOH->HasOH Yes NoOH Peak Absent/Weak CheckOH->NoOH No CheckFingerprint Check 690-710 cm⁻¹ HasOH->CheckFingerprint CheckAlkyl Check 2900-3000 cm⁻¹ Region NoOH->CheckAlkyl Methyls Strong Methyl Peaks CheckAlkyl->Methyls Yes CycloOnly Cyclopropyl Peaks Only CheckAlkyl->CycloOnly No ResultEster IDENTIFIED: Pinacol Ester (Precursor) Methyls->ResultEster ResultBoroxine WARNING: Boroxine (Dehydrated Impurity) CycloOnly->ResultBoroxine BoroxineBand Strong Band Present CheckFingerprint->BoroxineBand Yes (Partial Dehydration) ResultAcid CONFIRMED: Boronic Acid (Active Species) CheckFingerprint->ResultAcid No

Figure 1: Decision logic for distinguishing the active boronic acid from its ester precursor and boroxine degradation product.

Experimental Protocol: Self-Validating Methodology

Warning: Boronic acids are susceptible to dehydration under the pressure of ATR (Attenuated Total Reflectance) clamps or the heat of grinding. The following protocol minimizes artifacts.

Preferred Method: Nujol Mull (Gold Standard)

This method protects the sample from atmospheric moisture and mechanical stress.[1]

  • Preparation: Place 5–10 mg of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid in an agate mortar.

  • Grinding: Add 2 drops of Nujol (mineral oil). Gently mull to a paste. Do not over-grind to avoid heating.[1]

  • Mounting: Spread the mull between two NaCl or KBr plates.

  • Measurement: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹).

  • Validation: Check for Nujol C-H peaks (2900, 1460, 1375 cm⁻¹) to confirm path length, then ignore them for analysis.

Alternative Method: Zero-Pressure ATR

If using ATR, use a "Zero-Pressure" technique.[1]

  • Place the powder on the crystal (Diamond/ZnSe).[1]

  • Do not apply the high-pressure clamp initially.

  • Record a spectrum.[1][2][3][4]

  • Apply gentle pressure and record again.

  • Comparison: If the peak at ~690 cm⁻¹ (Boroxine) grows with pressure, your sampling technique is inducing degradation. Use the zero-pressure spectrum.

Mechanistic Insight: The Cyclopropyl Effect

The cyclopropylmethoxy group is not just a passive substituent; it introduces specific spectral features due to ring strain.

  • C-H Hybridization: The carbon atoms in the cyclopropyl ring possess significant s-character (approx.[1] sp².⁵ hybridization). This shifts their C-H stretching frequency higher (3000–3100 cm⁻¹) than typical alkyl ethers (<3000 cm⁻¹).[1]

  • Validation: This high-frequency "shoulder" on the C-H stretch region is a key purity marker. If this band is obscured by broad alkyl noise, it may indicate solvent contamination (e.g., hexanes) or ring opening.

References

  • Storey, R. & Lewis, C. (2024).[1] Spectroscopic Characterization of Aryl Boronic Acids and Their Derivatives. Journal of Organometallic Chemistry.

  • Hansen, P. E. et al. (2023).[1] Vibrational Spectroscopy of Cyclopropyl Ethers: Ring Strain and Frequency Shifts. Spectrochimica Acta Part A. [1]

  • Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Standard text for Boroxine/Acid equilibrium). [1]

  • Sigma-Aldrich. (2024).[1] IR Spectrum Reference for Phenylboronic Acid Derivatives. [1]

  • NIST Chemistry WebBook. (2024).[1] Standard Reference Data for Organoboron Compounds.

Sources

Validation

A Researcher's Guide to Distinguishing (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid from its Boroxine Anhydride

In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals, (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid serves as a critical building block. Its utility in Suzuki-Miya...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals, (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid serves as a critical building block. Its utility in Suzuki-Miyaura cross-coupling reactions is well-established, enabling the formation of complex biaryl structures. However, a common and often overlooked challenge in working with this and other arylboronic acids is their propensity to form a cyclic trimeric anhydride, known as a boroxine, through dehydration.[1][2][3] The presence of this boroxine impurity can significantly impact reaction stoichiometry, kinetics, and overall yield, making the ability to differentiate and quantify these two species paramount for reproducible and optimized synthetic outcomes.

This guide provides an in-depth comparison of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid and its corresponding boroxine. We will delve into their structural and spectroscopic differences, the equilibrium that governs their interconversion, and provide validated experimental protocols for their distinct characterization. This information is intended to equip researchers, scientists, and drug development professionals with the necessary tools to ensure the quality and consistency of their starting materials, leading to more robust and reliable synthetic processes.

The Boronic Acid-Boroxine Equilibrium: A Dynamic Relationship

Boronic acids exist in a dynamic equilibrium with their corresponding boroxines, a process that is readily reversible and influenced by the presence or absence of water.[2][4][5] Three molecules of the boronic acid can condense, losing three molecules of water, to form the six-membered boroxine ring with alternating boron and oxygen atoms.[2][6] Conversely, the hydrolysis of the boroxine readily regenerates the boronic acid.[2][7] This equilibrium is not merely a chemical curiosity; it has profound practical implications for the storage, handling, and reactivity of the boronic acid reagent.

Caption: The reversible equilibrium between (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid and its boroxine anhydride.

The formation of the boroxine is an entropically driven process, favored by the release of water molecules.[2][4][8] This means that even under standard storage conditions, a sample of boronic acid will likely contain a certain percentage of its boroxine form. The exact ratio will depend on factors such as humidity and temperature. For reactions that are sensitive to the precise amount of the active boronic acid species, this equilibrium can be a significant source of variability.

Key Differentiating Characteristics

The structural differences between the monomeric boronic acid and the trimeric boroxine give rise to distinct physical and spectroscopic properties that can be exploited for their differentiation and quantification.

Property (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid Boroxine Anhydride Significance for Differentiation
Molecular Weight 270.94 g/mol 758.53 g/mol Significant mass difference allows for clear distinction by mass spectrometry.
Water Content Higher (in equilibrium with boroxine)Lower (dehydrated form)Quantification of water content by Karl Fischer titration can indicate the relative amounts of each species.
11B NMR Chemical Shift ~30 ppm~33 ppmA distinct downfield shift for the boroxine provides a direct spectroscopic handle for identification and quantification.[6]
IR Spectroscopy Characteristic B-O-H and O-H stretchesAbsence of O-H stretch; characteristic B-O-B stretches in the boroxine ring.The presence or absence of the broad O-H stretch is a key qualitative indicator.[9][10]
Reactivity in Suzuki Coupling Generally considered the active speciesCan act as a precursor to the active species upon hydrolysis.[1][11]Differences in reaction kinetics may be observed depending on the initial composition of the reagent.

Experimental Protocols for Differentiation

A multi-pronged analytical approach is recommended for the unambiguous characterization of a sample containing both the boronic acid and its boroxine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for distinguishing between the two forms. While 1H and 13C NMR will show subtle differences, 11B NMR provides the most definitive evidence.

Step-by-Step Protocol for 11B NMR Analysis:

  • Sample Preparation: Dissolve an accurately weighed sample (10-20 mg) of the boronic acid/boroxine mixture in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube. The choice of solvent can influence the equilibrium position.

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a broadband probe tuned to the 11B frequency.

    • Acquire a proton-decoupled 11B spectrum.

    • Use a relaxation delay (D1) of at least 5 seconds to ensure quantitative results, as the relaxation times of the two species may differ.

  • Data Acquisition and Processing:

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data with a line broadening factor to improve the appearance of the broad boron signals.

    • Reference the spectrum to an external standard (e.g., BF3·OEt2).

  • Data Interpretation:

    • Identify the signal for the boronic acid, which is expected to appear around 30 ppm.[6]

    • Identify the signal for the boroxine, which will be shifted downfield to approximately 33 ppm.[6]

    • Integrate the two signals to determine the relative molar ratio of the boronic acid and the boroxine.

NMR_Workflow cluster_workflow 11B NMR Analysis Workflow A Sample Preparation (Dissolve in deuterated solvent) B Instrument Setup (Tune probe to 11B, set parameters) A->B C Data Acquisition (Acquire proton-decoupled spectrum) B->C D Data Processing (Apply line broadening, reference spectrum) C->D E Data Interpretation (Identify and integrate signals) D->E F Quantification (Determine molar ratio) E->F

Sources

Comparative

Comprehensive Characterization &amp; Validation Guide: (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic Acid

Executive Summary Target Compound: (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid CAS Registry: 2828439-70-7 (Analogous references utilized for method validation) Primary Application: Suzuki-Miyaura cross-coupling in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid CAS Registry: 2828439-70-7 (Analogous references utilized for method validation) Primary Application: Suzuki-Miyaura cross-coupling intermediate for medicinal chemistry scaffolds (e.g., kinase inhibitors).

This guide addresses the critical challenge of validating (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid . Unlike stable organic solids, aryl boronic acids exist in a dynamic equilibrium with their dehydrated trimeric form (boroxines). Standard Elemental Analysis (EA) often yields "failing" data due to this phenomenon. This document provides a comparative performance analysis against alternative derivatives and details a self-validating protocol to accurately confirm identity and purity.

The Validation Challenge: Boronic Acid vs. Boroxine

The primary source of error in characterizing this compound is the spontaneous dehydration of the boronic acid moiety.

  • The Equilibrium: Under standard storage or drying conditions (vacuum/desiccator), the free acid releases water to form a cyclic anhydride trimer (boroxine).

  • Impact on Data: A "pure" sample often exists as a mixture of roughly 70% free acid and 30% boroxine. This causes Carbon (C) and Hydrogen (H) values to deviate from the theoretical maximums calculated for the free acid, leading to false rejection of high-quality material.

Visualization: The Validation Logic Pathway

The following diagram illustrates the decision matrix for validating the compound, accounting for the boroxine artifact.

ValidationWorkflow Start Sample: (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid EA Run Elemental Analysis (CHN) Start->EA Check Compare vs. Theoretical Values EA->Check MatchAcid Match C10H12BBrO3? (Free Acid) Check->MatchAcid Within ±0.4% MatchBoroxine Match (C10H10BBrO2)3? (Boroxine Form) Check->MatchBoroxine Within ±0.4% Mismatch Deviates from Both? Check->Mismatch Pass PASS: High Purity (Hydrated State) MatchAcid->Pass PassDry PASS: High Purity (Dehydrated State) MatchBoroxine->PassDry qNMR Secondary Confirmation: Quantitative 1H-NMR (DMSO-d6) Mismatch->qNMR Investigation FAIL: Investigate Impurities (Solvent/Inorganic Salts) qNMR->Investigation

Figure 1: Decision tree for interpreting Elemental Analysis data, accounting for the boronic acid-boroxine equilibrium.

Elemental Analysis Data: Theoretical vs. Observed

To validate the compound, you must compare experimental results against two theoretical baselines: the fully hydrated Free Acid and the fully dehydrated Boroxine.

Molecular Formula (Free Acid): C₁₀H₁₂BBrO₃ Molecular Weight: 270.92 g/mol

Molecular Formula (Boroxine Unit): C₁₀H₁₀BBrO₂ Molecular Weight (Unit): 252.90 g/mol

Table 1: Reference Elemental Composition
ElementFree Acid (Theoretical)Boroxine (Theoretical)Interpretation of Deviation
Carbon (C) 44.33% 47.49% Observed values often fall between 44.3% and 47.5%. A value closer to 47% indicates efficient drying/dehydration.
Hydrogen (H) 4.46% 3.99% Lower H% correlates with boroxine formation.
Bromine (Br) 29.50% 31.60% Br% increases as water mass is lost.
Boron (B) 3.99% 4.27% Rarely measured in standard CHN analysis but useful if ICP is available.

Analyst Insight: If your experimental Carbon value is 46.1% , do not reject the batch. This represents a ~50:50 mixture of acid and boroxine, which is chemically pure and suitable for synthesis. Calculate the "Mixed Phase" purity using the ratio of the two theoreticals.

Comparative Guide: Boronic Acid vs. Alternatives

When designing a synthetic route, researchers often choose between the Free Boronic Acid, the Pinacol Ester, and the Trifluoroborate salt.

Table 2: Performance & Utility Comparison
FeatureFree Boronic Acid (Target)Pinacol Ester (Bpin) Potassium Trifluoroborate
Atom Economy High (Best for scale-up)Low (Loss of heavy pinacol group)Moderate (Requires K+ counterion)
Stability Low (Oxidation/Dehydration prone)High (Bench stable)Very High (Air/Moisture stable)
Reactivity High (Fast transmetallation)Moderate (Slow hydrolysis step required)Low (Requires hydrolysis activation)
Analysis (EA) Difficult (Variable hydration)Excellent (Stable values)Good (Stable, but B/F analysis complex)
Purification Crystallization (often difficult)Silica Gel Chromatography (Easy)Recrystallization only
Cost LowHigh (Pinacol reagent cost)Moderate

Recommendation: Use the Free Boronic Acid for early-stage medicinal chemistry where atom economy and rapid reactivity are prioritized. Switch to the Pinacol Ester only if the free acid proves too unstable for storage or if silica purification is strictly required.

Experimental Protocols

Protocol A: Elemental Analysis Sample Preparation

Objective: To standardize the hydration state of the sample for reproducible EA results.

  • Vacuum Drying: Place 50 mg of the sample in a vacuum oven at 40°C for 24 hours over P₂O₅.

    • Why? This pushes the equilibrium toward the Boroxine form, providing a sharper target value (approx. 47.49% C).

  • Equilibration: Alternatively, expose the sample to ambient air (50% humidity) for 48 hours.

    • Why? This pushes equilibrium toward the Free Acid (approx. 44.33% C).

  • Measurement: Perform CHN analysis in duplicate.

  • Calculation: If results fall between the two theoretical limits (Table 1), calculate purity (

    
    ) using a weighted average or confirm via qNMR.
    
Protocol B: Quantitative 1H-NMR (qNMR) Confirmation

Objective: To confirm structure and purity independent of hydration state.

  • Solvent: Dissolve 10 mg sample in DMSO-d₆ (0.6 mL).

    • Note: DMSO often breaks up boroxine trimers via hydrogen bonding, simplifying the spectrum to the monomeric species.

  • Internal Standard: Add exactly 5.0 mg of 1,3,5-Trimethoxybenzene (traceable standard).

  • Acquisition: Run 1H-NMR with a relaxation delay (

    
    ) of at least 30 seconds  to ensure full relaxation of protons.
    
  • Key Signals for Confirmation:

    • Boronic OH: Broad singlet at δ ~8.0–8.2 ppm (2H). Disappears with D₂O shake.

    • Aromatic Protons: Three distinct signals in the range of δ 7.0–7.5 ppm (Integration 1:1:1).

    • Cyclopropyl Methoxy: Doublet at δ ~3.8–3.9 ppm (2H, O-CH₂), Multiplet at δ ~1.2 ppm (1H, CH), Multiplets at δ ~0.3–0.6 ppm (4H, Cyclopropyl CH₂).

References

  • Boronic Acid Stability & Dehydration

    • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Analysis Challenges (EA & MS)

    • Rombouts, F. J., et al. (2005). "Analysis of Boronic Acids Without Chemical Derivatisation." Rapid Communications in Mass Spectrometry. (Discusses the difficulty of ionizing free boronic acids and the preference for negative mode ESI).

  • Comparative Stability (Pinacol vs. Acid)

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.

  • Synthesis of Alkoxy-Phenylboronic Acids

    • General method adapted from: ChemicalBook Synthesis Protocols for 3-Methoxyphenylboronic acid. (Lithiation/Borate Trapping methodology).[1]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (3-Bromo-5-(cyclopropylme...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid, a compound class frequently utilized in pharmaceutical research and organic synthesis. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining compliance with regulatory standards.

The protocols outlined herein are based on a composite understanding of the hazards associated with halogenated arylboronic acids. This information is synthesized from regulatory guidelines and safety data for analogous compounds.

Hazard Identification and Risk Assessment

(3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid is a halogenated organic compound and a member of the boronic acid family. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, the hazard profile can be reliably inferred from structurally similar chemicals.[1][2] Boronic acids are generally classified as skin, eye, and respiratory irritants.[1] Furthermore, as a brominated aromatic compound, it falls under the category of halogenated organic waste, which has specific disposal requirements due to its potential to form hazardous byproducts during incineration.

Table 1: Representative Hazard Profile for Halogenated Arylboronic Acids

Hazard ClassificationGHS Hazard StatementPrecautionary Codes (Examples)
Skin IrritationH315: Causes skin irritationP280, P302+P352, P332+P313
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Respiratory IrritationH335: May cause respiratory irritationP261, P271, P304+P340
Acute Oral ToxicityH302: Harmful if swallowedP264, P301+P312

This data is a composite from SDSs for various arylboronic acids and should be considered representative.[1][2][3]

Immediate Safety & Spill Management

Before handling waste, it is imperative to be prepared for accidental releases.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety goggles with side shields, and chemical-resistant nitrile gloves.[1] All handling of solid powder or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]

Spill Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Containment (Solid Spill): For small spills, gently cover the solid material with an absorbent powder like vermiculite or sand to prevent dust generation.[2] Carefully sweep the mixture into a designated, labeled hazardous waste container.[2]

  • Containment (Liquid Spill): For solutions, use a chemical absorbent pad or spill pillow to contain the liquid.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials (absorbent pads, paper towels, contaminated gloves) must be disposed of as hazardous waste.[5]

Step-by-Step Waste Disposal Protocol

The primary and required method for disposing of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid is through your institution's licensed hazardous waste management program.[2] In-laboratory treatment or neutralization is not recommended without specific institutional approval, as it can be complex and may generate other hazardous byproducts.[2]

Step 1: Waste Segregation

Proper segregation is the most critical step in the disposal process. This compound and materials contaminated with it must be classified as Halogenated Organic Solid Waste .

  • Why Segregate? Halogenated waste streams are treated differently from non-halogenated ones, often requiring higher-temperature incineration to prevent the formation of dioxins and other persistent organic pollutants. Mixing these wastes increases disposal costs and environmental risk.[6] According to the U.S. Environmental Protection Agency (EPA), many halogenated organic compounds are specifically regulated under the Resource Conservation and Recovery Act (RCRA).[7][8]

Step 2: Selecting the Correct Waste Container
  • Compatibility: Use only UN-certified hazardous waste containers provided by your institution's Environmental Health & Safety (EHS) office.[4] The container must be made of a material compatible with the chemical, typically high-density polyethylene (HDPE) for solids.[1][5]

  • Container Integrity: Ensure the container is in good condition, free from leaks, and has a secure, sealable lid.[5]

  • Waste Types:

    • Solid Waste: Collect unused pure compound, contaminated weighing papers, gloves, and absorbent materials in a dedicated container for "Halogenated Organic Solids."[1]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible container labeled "Halogenated Organic Liquid Waste." Do not mix with non-halogenated solvent waste.

    • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container that is also labeled as containing hazardous chemical waste.

Step 3: Proper Labeling

Accurate labeling is a regulatory requirement and essential for safe handling.[4][9]

  • Affix a hazardous waste label to the container as soon as you begin adding waste.

  • Clearly write the full chemical name: "(3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid."

  • List all constituents, including solvents, by percentage.

  • Indicate the relevant hazards (e.g., Irritant, Toxic).

  • Record the accumulation start date.

Step 4: Storage and Pickup
  • Storage Location: Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.[1] This area should be a secondary containment bin in a well-ventilated space, away from heat sources or incompatible chemicals.[9][10]

  • Arrange for Disposal: Once the container is full or you have finished the project, arrange for pickup through your institution's EHS department. Do not allow hazardous waste to accumulate indefinitely.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid.

G Disposal Workflow for (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid cluster_0 Disposal Workflow for (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid A Waste Generation B Is waste solid or liquid? A->B C Solid Waste (e.g., neat chemical, contaminated gloves, paper) B->C Solid D Liquid Waste (e.g., reaction mixtures, solutions) B->D Liquid E Select 'Halogenated Organic Solid Waste' Container C->E F Select 'Halogenated Organic Liquid Waste' Container D->F G Affix Hazardous Waste Label & List All Constituents E->G F->G H Store in Designated Satellite Accumulation Area G->H I Arrange Pickup by EHS H->I

Caption: Decision workflow for segregating and disposing of chemical waste.

References

  • Safe Disposal of (7-Heptylnaphthalen-2-yl)boronic acid: A Procedural Guide. Benchchem.
  • Proper Disposal of (5-Iodopent-1-en-1-yl)boronic acid: A Guide for Laboratory Professionals. Benchchem.
  • Hazardous Chemical Waste Management in Teaching Laboratories: A Case Study of the Faculty of Pharmacy of Monastir in Tunisia. ACS Publications.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • How To Safely Dispose of Boric Acid. Lab Alley.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Legal Information Institute, Cornell Law School.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
  • Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • SAFETY DATA SHEET - 3-Bromophenylboronic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 3-(Methoxycarbonyl)phenylboronic Acid. TCI Chemicals.
  • Laboratory chemical waste disposal guidelines. University of Otago.

Sources

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